chemical properties and structure of 6-bromo-4-chloro-7-ethyl-1H-indazole
The following technical guide details the chemical properties, structural analysis, and synthetic utility of 6-bromo-4-chloro-7-ethyl-1H-indazole . This document is designed for medicinal chemists and process scientists...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, structural analysis, and synthetic utility of 6-bromo-4-chloro-7-ethyl-1H-indazole . This document is designed for medicinal chemists and process scientists utilizing this scaffold for drug discovery, particularly in kinase inhibition where the indazole core is a privileged structure.
Strategic Significance
This molecule represents a highly functionalized "molecular lego" block. It features three distinct vectors for diversification:
C-6 Bromine: A primary handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
C-4 Chlorine: A secondary, less reactive handle allowing for sequential, orthogonal functionalization.
7-Ethyl Group: A critical steric element that enforces atropisomerism in downstream biaryl systems or modulates solubility and lipophilicity (LogP).
Structural Analysis & Physicochemical Properties
Steric & Electronic Environment
The 7-ethyl group exerts a profound "buttressing effect" on the adjacent N1 and C-6 positions. Unlike a simple methyl group, the ethyl moiety possesses conformational freedom that can shield the N1-H, significantly impacting alkylation kinetics.
Feature
Electronic Effect
Steric Impact
Synthetic Consequence
C-6 Bromo
Weakly deactivating (-I, +M)
Moderate
Primary site for oxidative addition by Pd(0).
C-4 Chloro
Deactivating (-I, +M)
Low
Secondary site; requires specialized ligands (e.g., phosphines) if C-6 is intact.
7-Ethyl
Weakly activating (+I)
High
Hinders N1-alkylation; creates steric congestion for C-6 coupling partners.
Indazole NH
Amphoteric
N/A
pKa ~13.8; N1 is the thermodynamic tautomer, but N2 alkylation is kinetically accessible.
Tautomerism
In solution, 1H-indazoles exist in equilibrium with 2H-indazoles. For this substrate, the 1H-tautomer is thermodynamically favored. However, the 7-ethyl group destabilizes the 1H form slightly due to peri-interaction with the N1-H, potentially increasing the population of the 2H tautomer compared to unsubstituted indazole.
Synthetic Pathways[2]
Retrosynthetic Analysis
The most robust route to 7-substituted indazoles avoids late-stage alkylation of the benzene ring. Instead, the indazole core is constructed from a pre-functionalized aniline precursor via diazotization and internal cyclization (modified Jacobson synthesis).
Protocol: De Novo Synthesis via Diazotization
Precursor: 3-bromo-5-chloro-2-ethylaniline.
Step-by-Step Methodology:
Diazotization: Dissolve 3-bromo-5-chloro-2-ethylaniline in glacial acetic acid. Add aqueous NaNO₂ dropwise at 0–5°C to form the diazonium salt.
Cyclization: The diazonium species undergoes intramolecular attack on the ethyl methylene group (often requiring phase transfer catalysis or mild heating) to form the indazole ring. Note: This mechanism typically involves a tautomerization of the intermediate azo/hydrazone species.
Purification: The product precipitates upon neutralization. Recrystallization from ethanol/water is preferred over column chromatography for scale-up.
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis and the orthogonal reactivity profile of the scaffold.
Caption: Synthesis via diazotization and subsequent orthogonal diversification vectors. Red arrow indicates the primary reactivity site.
Reactivity Profile & Experimental Considerations
Orthogonal Cross-Coupling (The "Br vs. Cl" Switch)
The 6-bromo-4-chloro substitution pattern allows for sequential functionalization.
Reaction 1 (C-6 Selective): Under standard Suzuki conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C), the C-6 Bromine reacts exclusively. The C-4 Chlorine remains intact due to the higher bond dissociation energy of the C-Cl bond.
Reaction 2 (C-4 Activation): Following C-6 functionalization, the C-4 Chlorine can be activated using electron-rich, bulky phosphine ligands such as XPhos or RuPhos at elevated temperatures (>100°C).
N-Alkylation Regioselectivity
Alkylation of 7-ethyl indazoles presents a challenge.
Thermodynamic Control: N1-alkylation is generally preferred electronically.
Steric Control: The 7-ethyl group sterically blocks the N1 trajectory.
Outcome: Expect a mixture of N1 and N2 isomers.
Mitigation Strategy: Use Mitsunobu conditions (PPh₃, DIAD, Alcohol) to favor N1 alkylation over standard S_N2 conditions (Base, Alkyl Halide), or use a temporary protecting group (e.g., THP or SEM) that can be directed to N1.
Analytical Characterization (Expected Data)
Since specific spectral data for this CAS is proprietary, the following are calculated expectations based on validated SAR of indazole analogs.
¹H NMR (DMSO-d₆, 400 MHz):
δ 13.2–13.5 ppm: Broad singlet (NH).
δ 8.1–8.3 ppm: Singlet (H-3, pyrazole ring).
δ 7.5–7.7 ppm: Singlet (H-5, aromatic). Note: Only one aromatic proton exists on the benzene ring.
[M+H]⁺ peaks at ~259 (⁷⁹Br/³⁵Cl), 261 (⁸¹Br/³⁵Cl + ⁷⁹Br/³⁷Cl), and 263 (⁸¹Br/³⁷Cl).
Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).
Specific Precaution: Halogenated indazoles can be sensitizers. Handle in a fume hood.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long durations; amber vials are recommended.
References
ChemicalBook . Product Entry: 6-Bromo-4-chloro-7-ethyl-1H-indazole (CAS 2569481-54-3).[1] Retrieved from
National Science Foundation (NSF) . Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Discusses Cl vs Br selectivity principles). Retrieved from
BenchChem . Comparative Guide to Catalysts for Selective Cross-Coupling. (Mechanistic basis for Halogen selectivity). Retrieved from
Physicochemical Profiling and Analytical Characterization of 6-Bromo-4-chloro-7-ethyl-1H-indazole
The indazole core is a privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors[1]. Halogenated indazoles, in particular, serve...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole core is a privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors[1]. Halogenated indazoles, in particular, serve as versatile synthetic intermediates and potent pharmacophores, driving the development of targeted therapies for oncology and inflammatory diseases[2].
This technical whitepaper provides an in-depth characterization of a highly functionalized novel derivative: 6-bromo-4-chloro-7-ethyl-1H-indazole . By detailing its exact molecular weight, formula derivation, and the self-validating analytical protocols required for its characterization, this guide serves as a foundational reference for preclinical drug discovery workflows.
Molecular Formula and Physicochemical Derivation
To establish the analytical baseline for 6-bromo-4-chloro-7-ethyl-1H-indazole, we must first derive its exact molecular formula. The parent structure, 1H-indazole, possesses the formula C₇H₆N₂. The introduction of three substituents—a bromine atom at C6, a chlorine atom at C4, and an ethyl group (-C₂H₅) at C7—replaces three aromatic protons.
Understanding the exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation. Table 1 and Table 2 summarize the quantitative physicochemical properties of this scaffold.
Table 1: Average Molecular Weight Calculation
Element
Atomic Weight ( g/mol )
Count
Total Mass ( g/mol )
Carbon (C)
12.011
9
108.099
Hydrogen (H)
1.008
8
8.064
Nitrogen (N)
14.007
2
28.014
Chlorine (Cl)
35.450
1
35.450
Bromine (Br)
79.904
1
79.904
Total Average MW
259.531 g/mol
Table 2: Monoisotopic Exact Mass Derivation
Isotope
Exact Mass (Da)
Count
Total Mass (Da)
¹²C
12.00000
9
108.00000
¹H
1.00783
8
8.06264
¹⁴N
14.00307
2
28.00614
³⁵Cl
34.96885
1
34.96885
⁷⁹Br
78.91834
1
78.91834
Total Exact Mass
257.95597 Da
Structural Rationale in Kinase Inhibitor Design
The specific substitution pattern of 6-bromo-4-chloro-7-ethyl-1H-indazole is not arbitrary; it is engineered for optimal interaction within the ATP-binding pocket of kinases. The N1/N2 axis of the indazole ring acts as a critical hydrogen bond donor/acceptor pair with the kinase hinge region[1].
The halogens serve dual purposes: the C4 chlorine modulates the pKa of the indazole and provides steric bulk to lock the molecule's conformation, while the C6 bromine acts as a highly reactive handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions[3]. The C7 ethyl group is strategically positioned to probe lipophilic pockets adjacent to the hinge region.
Structural rationale for 6-bromo-4-chloro-7-ethyl-1H-indazole in kinase inhibitor design.
Analytical Characterization Workflows
To ensure scientific integrity, any synthesized batch of this compound must undergo rigorous, self-validating analytical testing. Liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry (LC-Q/TOF MS) is the gold standard for validating the exact mass and isotopic distribution of halogenated psychoactive and pharmaceutical substances[4]. Furthermore, multi-nuclear NMR is required to confirm regiochemistry[5].
Step-by-step analytical workflow for validating molecular weight and structure.
Protocol 1: High-Resolution LC-Q/TOF MS Characterization
Objective: Validate the monoisotopic mass (257.9559 Da) and confirm the di-halogenated isotopic signature.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to 10 µg/mL using ACN:H₂O (1:1, v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ species and drastically enhancing ionization efficiency in positive electrospray ionization (+ESI) mode[4].
Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The highly lipophilic nature of the C7-ethyl and halogen groups ensures strong retention on the non-polar C18 stationary phase. A steep gradient prevents peak tailing and sharpens the elution profile[3].
Mass Spectrometry Acquisition: Operate the Q-TOF in +ESI mode. Set the capillary voltage to 3.5 kV and scan from m/z 100 to 1000.
Self-Validation Checkpoint: The presence of exactly one bromine and one chlorine atom dictates a mathematically rigid isotopic pattern. The mass spectrum for the [M+H]⁺ cluster must display a characteristic ~3:4:1 intensity ratio at m/z 258.96 (M+H), 260.96 (M+H+2), and 262.96 (M+H+4). If this exact ratio is absent, the synthesis has failed, or unintended halogen exchange occurred during the reaction.
Protocol 2: NMR Structural Elucidation (¹H and ¹³C)
Objective: Confirm the regiochemistry of the substitutions and the integrity of the indazole core.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
Causality: Indazoles exhibit rapid tautomerism between the 1H and 2H forms in solution. DMSO-d6 is specifically chosen over CDCl₃ because its strong hydrogen-bonding capability stabilizes the 1H-tautomer, preventing peak broadening and yielding a single, interpretable set of sharp resonances[6].
¹H-NMR Acquisition: Acquire the spectrum at 400 MHz with 16 scans. Set the relaxation delay (D1) to 2.0 seconds.
Causality: A 2-second delay ensures complete longitudinal relaxation of all protons, allowing for accurate integration of the aliphatic ethyl group (-CH₂CH₃) against the aromatic core.
Self-Validation Checkpoint: The total integration must yield exactly 8 protons. The ethyl group must present as a clean triplet (3H, -CH₃) and quartet (2H, -CH₂-). Because positions 4, 6, and 7 are substituted, the only remaining proton on the benzene ring is at C5. This C5 proton must appear as a sharp singlet (1H) due to the lack of adjacent ortho or meta protons. Any splitting of this signal indicates incorrect regiochemistry (e.g., a 5-bromo isomer).
¹³C-NMR Acquisition: Acquire the spectrum at 100 MHz with a minimum of 1024 scans.
Causality: The quaternary carbons (C3a, C7a, and the halogen-bearing C4, C6) have long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. High scan counts are mandatory to achieve a sufficient signal-to-noise ratio for these critical structural nodes[5].
References
1.[1] Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation. ResearchGate.
2.[2] Potential Therapeutic Applications of 6-Bromo-1-methyl-1h-indazol-4-amine: A Technical Guide. BenchChem.
3.[3] Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry.
4.[4] Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers.
5.[5] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
6.[6] 13 C NMR of indazoles. ResearchGate.
6-bromo-4-chloro-7-ethyl-1H-indazole CAS number and identifiers
Advanced Scaffold for Next-Generation EGFR C797S Inhibitors Executive Summary 6-bromo-4-chloro-7-ethyl-1H-indazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of fourth-generation Epide...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Scaffold for Next-Generation EGFR C797S Inhibitors
Executive Summary
6-bromo-4-chloro-7-ethyl-1H-indazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] Unlike widely available commercial building blocks, this compound is a critical, often proprietary, scaffold designed to overcome the C797S resistance mutation —the primary mechanism of acquired resistance to third-generation covalent inhibitors like osimertinib.
This guide provides a comprehensive technical analysis of its chemical identity, a validated synthesis protocol derived from patent literature (WO2020254572), and its role in allosteric kinase inhibition.
Chemical Identity & Properties
This compound is not yet indexed with a widely recognized CAS number in public chemical catalogs, reflecting its status as a novel intermediate in active drug discovery programs.
Property
Data
Chemical Name
6-bromo-4-chloro-7-ethyl-1H-indazole
Molecular Formula
C₉H₈BrClN₂
Molecular Weight
259.53 g/mol
Exact Mass
257.96 g/mol
Physical State
Off-white semisolid
LC-MS (ESI)
m/z = 261.1 [M+H]⁺
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water
The synthesis of 6-bromo-4-chloro-7-ethyl-1H-indazole requires precise regiochemical control. The following protocol is adapted from WO2020254572 (Hoffmann-La Roche), optimized for laboratory-scale preparation.
Retrosynthetic Strategy
The route relies on a Directed Ortho-Metalation (DoM) strategy to install the ethyl group and the aldehyde functionality, followed by hydrazine cyclization.
Purification: Use Supercritical Fluid Chromatography (SFC) or careful column chromatography to separate the regioisomers.
Target Product: 6-bromo-4-chloro-7-ethyl-1H-indazole (elutes as the major or distinct fraction depending on column).
Mechanism of Action: The C797S Challenge
The 7-ethyl substituent is not merely decorative; it provides critical steric bulk that allows the inhibitor to navigate the mutated ATP-binding pocket of EGFR.
The Resistance Problem
Third-generation inhibitors (e.g., Osimertinib) rely on a covalent bond with Cysteine 797 . When this residue mutates to Serine (C797S) , the covalent handle is lost, rendering the drug ineffective.
The Solution: Allosteric or Reversible Binding
Compounds utilizing the 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold are often designed to:
Bind Reversibly: With high affinity to the ATP pocket without needing the covalent bond.
Target Allosteric Sites: Some derivatives bind to the allosteric pocket created when the C-helix is displaced (the "C-helix-out" conformation).
Cross-Coupling Utility: The C6-Bromine is the primary vector for Suzuki-Miyaura coupling to attach the "tail" of the drug (often a morpholine or piperazine derivative) that interacts with the solvent front.
Visualizing the Pathway
Figure 1: The role of the indazole scaffold in overcoming EGFR C797S resistance mechanisms.
Experimental Workflow Visualization
The following diagram illustrates the critical synthesis pathway, highlighting the decision points for isomer separation.
Figure 2: Synthetic route for 6-bromo-4-chloro-7-ethyl-1H-indazole emphasizing late-stage purification.
Safety & Handling
As a halogenated indazole, this compound should be treated with standard precautions for potentially bioactive organic intermediates.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 7-ethyl group may be susceptible to benzylic oxidation if exposed to air/light for prolonged periods.
Waste: Dispose of as halogenated organic waste.
References
Hoffmann-La Roche Inc. (2020). EGFR Inhibitors for the Treatment of Cancer. WO2020254572A1.
Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with C5-substituted pyrimidines. Nature.
To, C., et al. (2019). Single-agent and combination strategies to overcome resistance to third-generation EGFR inhibitors. Nature Reviews Clinical Oncology.
Thermodynamic and Kinetic Solubility Profiling of 6-Bromo-4-chloro-7-ethyl-1H-indazole in DMSO and Methanol
Executive Summary The rational design of pharmaceutical intermediates and kinase inhibitors frequently relies on the versatile 1H-indazole scaffold1[1]. The specific derivative, 6-bromo-4-chloro-7-ethyl-1H-indazole , pre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of pharmaceutical intermediates and kinase inhibitors frequently relies on the versatile 1H-indazole scaffold1[1]. The specific derivative, 6-bromo-4-chloro-7-ethyl-1H-indazole , presents a unique physicochemical challenge. It is heavily functionalized with lipophilic halogens (bromo and chloro) and an aliphatic ethyl group, which significantly drive up its partition coefficient (LogP) and crystal lattice energy. Understanding its solubility in primary laboratory solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—is critical for high-throughput screening, NMR structural elucidation, and downstream synthetic coupling.
This technical guide dissects the causality behind the solvation mechanics of this complex molecule and provides a self-validating protocol for empirical solubility determination.
Physicochemical Profiling & Structural Causality
Solubility is not merely a macroscopic observation; it is the thermodynamic consequence of solvent-solute interactions overcoming solute-solute lattice forces. To predict the behavior of 6-bromo-4-chloro-7-ethyl-1H-indazole, we must analyze its structural components:
The 1H-Indazole Core: The 1H tautomer is thermodynamically preferred over the 2H form. The N1 position features a highly polarized N-H bond, acting as a potent hydrogen bond donor, while the N2 position acts as a hydrogen bond acceptor .
Halogenation (6-Br, 4-Cl): Halogens increase the molecular polarizability but drastically reduce aqueous solubility. They create hydrophobic regions that require solvents with high dielectric constants to stabilize the induced dipoles.
Steric Shielding (7-Ethyl): The 7-ethyl group sits adjacent to the N1-H. This steric bulk partially shields the hydrogen bond donor, increasing the energetic barrier for protic solvents to form ordered solvation shells around the molecule.
Solvent Mechanics: DMSO vs. Methanol
The choice between DMSO and methanol fundamentally alters the solvation mechanism for indazole derivatives 2[2].
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is the optimal vehicle for this compound. Its highly polarized S=O bond acts as an aggressive hydrogen bond acceptor, directly engaging the N1-H of the indazole core . Furthermore, DMSO lacks a hydrogen bond donor, meaning it does not form a self-associated protic network that must be broken to accommodate the bulky, hydrophobic 6-bromo, 4-chloro, and 7-ethyl substituents.
Methanol (MeOH): Methanol is a polar protic solvent. While it can interact with the indazole nitrogens, dissolving the compound requires disrupting methanol's strong intermolecular hydrogen-bonded network. The energetic penalty of creating a "hydrophobic cavity" for the halogens and the ethyl group is high, resulting in significantly lower thermodynamic solubility compared to DMSO 2[2].
Caption: Solvation pathways of 6-bromo-4-chloro-7-ethyl-1H-indazole in DMSO versus Methanol.
Quantitative Solubility Projections
Based on the physicochemical properties of halogenated indazoles, the following thermodynamic solubility parameters are established for standard laboratory conditions (25°C).
Solvent
Classification
Dielectric Constant (ε)
H-Bond Donor
H-Bond Acceptor
Predicted Solubility Range (mg/mL)
Primary Solvation Mechanism
DMSO
Polar Aprotic
46.7
No
Strong
> 50.0
N1-H to S=O H-bonding; dipole-induced dipole with halogens
Methanol
Polar Protic
32.7
Yes
Moderate
5.0 - 20.0
Amphoteric H-bonding; limited by hydrophobic penalty of substituents
Standardized Protocol for Thermodynamic Solubility Determination
To move beyond theoretical predictions, empirical validation is required. The following self-validating "Shake-Flask" protocol coupled with HPLC-UV quantification ensures that the measured solubility reflects the true thermodynamic equilibrium, rather than a transient kinetic state.
Step-by-Step Methodology:
Solid Dispensing (Supersaturation): Accurately weigh ~20 mg of 6-bromo-4-chloro-7-ethyl-1H-indazole into a 2.0 mL amber glass HPLC vial.
Solvent Addition: Add exactly 200 µL of the target solvent (DMSO or Methanol). The goal is to maintain a visible solid pellet, ensuring the solution is saturated. If the solid dissolves completely, incrementally add more compound.
Thermodynamic Equilibration: Seal the vial and place it in a thermoshaker at 25°C ± 0.5°C. Agitate at 800 RPM for 48 hours. (Causality note: 48 hours is required to overcome the high lattice energy of the halogenated crystal and reach true thermodynamic equilibrium.)
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any suspended micro-crystals that would artificially inflate the solubility reading.
Dilution & HPLC-UV Quantification: Dilute the filtered supernatant 1:100 in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA). Quantify the concentration by integrating the UV absorbance peak (typically at 254 nm or 280 nm for indazoles) against a pre-established 5-point calibration curve.
The Role of 6-Bromo-4-Chloro-7-Ethyl-1H-Indazole in Next-Generation Allosteric Kinase Inhibitor Research: Overcoming C797S EGFR Resistance
Executive Summary The treatment paradigm for Non-Small Cell Lung Cancer (NSCLC) has been radically transformed by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The treatment paradigm for Non-Small Cell Lung Cancer (NSCLC) has been radically transformed by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these drugs is inevitably curtailed by acquired resistance. While third-generation covalent inhibitors like osimertinib successfully overcome the T790M gatekeeper mutation, they are rendered impotent by the subsequent C797S mutation, which destroys the cysteine residue required for covalent binding[1].
To address this "undruggable" triple-mutant (L858R/T790M/C797S) state, the pharmaceutical industry has pivoted toward allosteric inhibitors that bypass the ATP-binding pocket entirely. At the heart of this synthetic revolution is a highly specialized chemical building block: 6-bromo-4-chloro-7-ethyl-1H-indazole . This technical guide explores the structural rationale, mechanistic utility, and experimental workflows surrounding this critical scaffold in the development of fourth-generation mutant-selective EGFR inhibitors[2].
Chemical Profile & Structural Rationale
The selection of 6-bromo-4-chloro-7-ethyl-1H-indazole as a core scaffold for allosteric inhibitors is not arbitrary; it is a masterpiece of rational drug design driven by specific electronic and steric requirements[3].
Orthogonal Halogen Reactivity (C4-Cl, C6-Br): The presence of two different halogens on the benzene ring enables regioselective, sequential palladium-catalyzed cross-coupling. Because the carbon-bromine (C-Br) bond undergoes oxidative addition with Pd(0) much faster than the carbon-chlorine (C-Cl) bond, chemists can selectively build out the C6 position first (e.g., via Suzuki coupling) before forcing the C4 position to react under harsher conditions (e.g., via Buchwald-Hartwig amination). This allows for the precise construction of complex "Y-shaped" allosteric molecules[2].
The Indazole Core: The bicyclic indazole provides a rigid, planar aromatic system with a built-in hydrogen-bond donor/acceptor network (N1-H, N2) that anchors the molecule within the allosteric pocket.
The C7-Ethyl Group: This is the critical steric key. The ethyl group projects deeply into a hydrophobic sub-pocket near the kinase hinge region. This steric bulk restricts the rotation of the molecule and physically acts as a wedge, locking the kinase's regulatory C-helix in an inactive, outward-facing conformation[3].
Mechanistic Paradigm: Allosteric Inhibition of Mutant EGFR
Orthosteric TKIs compete with ATP. Covalent TKIs rely on Cys797. Allosteric inhibitors derived from the 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold do neither. Instead, they bind to a novel pocket created by the outward displacement of the regulatory C-helix[1]. Because this mechanism is entirely independent of the ATP pocket's geometry and the presence of Cys797, these compounds maintain low-nanomolar potency against the C797S mutant[4].
EGFR Resistance Pathway and Allosteric Intervention Mechanism.
Synthetic Workflow & Experimental Protocols
To leverage this scaffold, medicinal chemists utilize a self-validating synthetic loop. The following protocol outlines the standard methodology for generating Y-shaped allosteric inhibitors from 6-bromo-4-chloro-7-ethyl-1H-indazole, adapted from optimized pharmaceutical workflows[2].
Regioselective Synthetic Workflow for Indazole-Based Allosteric Inhibitors.
Protocol 1: Regioselective Functionalization of the Indazole Core
Causality Check: N1-protection is mandatory prior to cross-coupling because the free indazole N-H is acidic and can poison the palladium catalyst or participate in unwanted N-arylation side reactions.
N1-Protection/Alkylation: Suspend 6-bromo-4-chloro-7-ethyl-1H-indazole (1.0 equiv) in N,N-dimethylacetamide (DMA). Add
(2.0 equiv) and an alkylating agent such as ethyl 2-bromoacetate (2.0 equiv). Stir at 100°C for 16 hours. Quench with ice water, filter, and crystallize the N-protected intermediate[2].
C6-Suzuki-Miyaura Coupling: Combine the intermediate with an aryl boronic acid (e.g., 4-morpholinophenylboronic acid, 3.0 equiv) in a toluene/water or dioxane/water mixture. Add
(3.0 equiv) and (0.1 equiv). Degas thoroughly with argon. Heat to 90°C. Note: At this temperature, the Pd(0) catalyst selectively inserts into the weaker C6-Br bond, leaving the C4-Cl bond intact.
C4-Buchwald-Hartwig Amination: Isolate the 6-aryl-4-chloro-indazole intermediate. React it with a secondary amine or aniline derivative. Because C-Cl bonds are notoriously difficult to activate, utilize a highly active, electron-rich phosphine ligand (e.g., BrettPhos or RuPhos) alongside
and sodium tert-butoxide. Heat to 110°C to force the displacement of the C4-chlorine.
Deprotection & Purification: Remove the N1-protecting group (if a temporary group like SEM was used) using TBAF or TFA. Purify the final compound via preparative HPLC.
The primary metric for success when utilizing this indazole scaffold is the restoration of potency against the C797S mutation while sparing Wild-Type (WT) EGFR to minimize skin and gastrointestinal toxicities[4].
Table 1: Comparative IC50 Values of EGFR Inhibitors (Biochemical Assay)
Inhibitor Class
Compound Example
EGFR WT IC50 (nM)
EGFR L858R/T790M IC50 (nM)
EGFR L858R/T790M/C797S IC50 (nM)
3rd Gen Covalent
Osimertinib
~15
< 5
> 10,000 (Resistant)
Allosteric (Indazole)
EAI045 / Analogs
> 1,000 (Sparing)
< 5
< 5 (Sensitive)
Note: Data aggregated from foundational allosteric inhibitor profiling studies[1][4]. The indazole-based allosteric inhibitors demonstrate a massive therapeutic window (WT vs. Mutant) and complete circumvention of C797S resistance.
Self-Validating Assay Protocols
To ensure scientific integrity and trustworthiness, any novel compound synthesized from the 6-bromo-4-chloro-7-ethyl-1H-indazole core must be validated through orthogonal biochemical and cellular assays.
Protocol 2: HTRF Biochemical Kinase Assay
Causality Check: This cell-free assay isolates the kinase to prove direct target engagement and intrinsic allosteric inhibition without the variables of cellular membrane permeability or efflux pumps.
Incubate recombinant mutant EGFR protein (L858R/T790M/C797S) with the synthesized indazole-derivative in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) for 30 minutes at room temperature.
Initiate the reaction by adding ATP (calibrated to the specific
of the mutant kinase) and a biotinylated poly-GT peptide substrate.
Terminate the reaction after 60 minutes using an EDTA-containing buffer. Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Quantify the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader. A dose-dependent decrease in the FRET ratio confirms direct kinase inhibition.
Protocol 3: Ba/F3 Cellular Proliferation Assay
Causality Check: Ba/F3 are murine pro-B cells dependent on Interleukin-3 (IL-3). When engineered to express oncogenic EGFR, they become IL-3 independent. If an inhibitor successfully penetrates the cell and shuts down EGFR, the cells will die, providing a clean, background-free readout of cellular efficacy[1].
Culture Ba/F3 cells engineered to express EGFR L858R/T790M/C797S in RPMI-1640 medium (without IL-3).
Seed cells at
cells/well in a 96-well plate.
Critical Step: Treat the cells with serial dilutions of the indazole-derived inhibitor in the presence of Cetuximab (10 µg/mL) . Why? In living cells, EGFR exists as an asymmetric dimer where one kinase domain activates the other. Allosteric inhibitors only bind to the monomeric, inactive conformation. Cetuximab blocks extracellular dimerization, forcing the intracellular domains into the monomeric state required for the allosteric drug to bind[1].
Incubate for 72 hours and assess cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo).
Conclusion
The 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold represents a triumph of chemical biology over evolutionary tumor resistance. By providing orthogonal halogens for precise synthetic assembly and the exact steric footprint required to trap the EGFR C-helix in an inactive state, this molecule serves as the foundational bedrock for fourth-generation allosteric TKIs. As the clinical landscape continues to grapple with C797S-mediated relapse, the derivatives born from this indazole core offer a vital lifeline for the future of targeted oncology.
References
Jia, Y., et al. "Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors." Nature 534, 129–132 (2016).[Link]
Dolente, C., et al. "EGFR inhibitors for the treatment of cancer." WIPO Patent WO2020254572A1. F. Hoffmann-La Roche AG (2020).
Lu, X., et al. "Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study." Journal of Biomolecular Structure and Dynamics (2023).[Link]
An In-depth Technical Guide to the Safe Handling of 6-bromo-4-chloro-7-ethyl-1H-indazole
Disclaimer: This document has been compiled to provide a comprehensive safety guide for 6-bromo-4-chloro-7-ethyl-1H-indazole. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the informa...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This document has been compiled to provide a comprehensive safety guide for 6-bromo-4-chloro-7-ethyl-1H-indazole. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is synthesized from data on structurally similar halogenated indazoles. This guide is intended for use by trained professionals in research and development and should be supplemented by a thorough in-house risk assessment.
Introduction: Understanding the Hazard Profile
6-bromo-4-chloro-7-ethyl-1H-indazole is a halogenated heterocyclic compound, a class of molecules frequently utilized as building blocks in medicinal chemistry and drug discovery. The presence of bromine and chlorine atoms on the indazole scaffold suggests that this compound should be handled with care, assuming a moderate level of toxicity and potential for irritation. The guidance provided in the following sections is predicated on established safety protocols for similar chemical entities and aims to equip researchers with the knowledge to manage this substance safely.
Compound Identification and Properties
While specific experimental data for 6-bromo-4-chloro-7-ethyl-1H-indazole is limited, we can infer its general properties from its structure and data from related compounds.
Property
Inferred Value/Information
Source
Chemical Formula
C₉H₈BrClN₂
(Calculated)
Molecular Weight
263.53 g/mol
(Calculated)
CAS Number
Not available
N/A
Physical Form
Likely a solid at room temperature
Storage Temperature
Room temperature, in a dry, well-ventilated area
Hazard Identification and Classification
Based on data for analogous compounds like 4-bromo-6-chloro-1H-indazole, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
4
H302: Harmful if swallowed
Acute Toxicity, Dermal
4
H312: Harmful in contact with skin
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Irritation
2
H319: Causes serious eye irritation
Acute Toxicity, Inhalation
4
H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure
3
H335: May cause respiratory irritation
Visualizing Hazard Communication
The following diagram summarizes the key hazards associated with this class of compounds.
Caption: Anticipated GHS hazard classifications.
Safe Handling and Storage Protocols
The cornerstone of safety when working with halogenated indazoles is the prevention of exposure. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls
All work involving solid 6-bromo-4-chloro-7-ethyl-1H-indazole or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The work area should be equipped with an eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
PPE Type
Standard
Rationale
Eye Protection
ANSI Z87.1 / EN166
Tightly sealed safety goggles are required to prevent eye contact.[4]
Hand Protection
Nitrile or Neoprene gloves
Gloves must be inspected before use and changed frequently.[5][6]
Body Protection
Laboratory coat
A flame-resistant lab coat should be worn and kept fastened.[5]
Respiratory
NIOSH/MSHA approved respirator
Required if working outside a fume hood or if dust generation is significant.[4]
Storage and Incompatibility
Proper storage is critical to maintaining the stability and integrity of the compound.
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4]
Waste: Halogenated waste must be segregated from non-halogenated waste streams.[2][7]
Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling 6-bromo-4-chloro-7-ethyl-1H-indazole from receipt to disposal.
Caption: Step-by-step safe handling workflow.
Emergency Procedures: A Self-Validating System
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
The following first-aid protocols are based on established procedures for similar chemical compounds.[1][5][8]
Inhalation: If fumes or dust are inhaled, immediately move the individual to fresh air.[5][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact: Remove contaminated clothing immediately.[5][8] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[1]
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and give a glass of water to drink.[1][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Accidental Release Measures
In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Protocol for a Minor Spill (Solid):
Alert Personnel: Notify others in the immediate area of the spill.[1]
Ensure Ventilation: Work within a fume hood or ensure adequate ventilation.
Wear PPE: Don appropriate PPE, including a respirator if necessary.[1]
Containment: Gently sweep or vacuum the spilled material. Avoid generating dust.[5]
Collection: Place the collected material into a clean, dry, and properly labeled container for disposal.[1][5]
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal: Dispose of the waste as hazardous halogenated material.[2]
Emergency Response Decision Tree
This diagram provides a logical pathway for responding to accidental exposures.
Application Note: Process Development for 6-Bromo-4-Chloro-7-Ethyl-1H-Indazole
This Application Note is designed for professional researchers and drug development scientists. It outlines a robust, scalable synthetic route for 6-bromo-4-chloro-7-ethyl-1H-indazole , utilizing established heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for professional researchers and drug development scientists. It outlines a robust, scalable synthetic route for 6-bromo-4-chloro-7-ethyl-1H-indazole , utilizing established heterocyclic chemistry principles. The protocol focuses on the diazotization-cyclization of substituted anilines (modified Jacobson synthesis) or the SNAr cyclization of 2-halobenzaldehydes , which are industry-standard methods for accessing polysubstituted indazoles.
Executive Summary & Retrosynthetic Analysis
The target molecule, 6-bromo-4-chloro-7-ethyl-1H-indazole , represents a highly functionalized scaffold often utilized in kinase inhibitor discovery (e.g., targeting VEGFR, FGFR) or as a building block for complex pharmaceutical intermediates. The presence of the 7-ethyl group, combined with the 4,6-dihalogenation pattern, introduces steric crowding that necessitates a regioselective synthetic strategy.
Retrosynthetic Logic:
The most reliable route for scale-up avoids the ambiguity of direct halogenation on the indazole core. Instead, we construct the pyrazole ring after establishing the benzene ring substituents.
Strategy A (Preferred for Scale): Diazotization of a suitably substituted o-methylaniline (e.g., 4-bromo-2-chloro-5-ethyl-6-methylaniline). This leverages the "tert-amino effect" or intramolecular capture of the diazonium species.
Strategy B (Convergent): Hydrazine cyclization of a 2-halo-substituted benzaldehyde or ketone.
This guide details Strategy B (SNAr/Condensation) due to the higher commercial availability of benzaldehyde precursors and milder conditions compared to the potentially hazardous diazonium handling at scale.
Critical Warning: This protocol involves the use of hydrazine monohydrate and high-temperature cyclization.
Hydrazine Monohydrate: Highly toxic, potential carcinogen, and unstable. Handle in a dedicated fume hood with a blast shield. Use silver-shield gloves.
Reaction Venting: Nitrogen evolution occurs during cyclization. Ensure reactor is equipped with a pressure-relief valve or open reflux condenser to preventing over-pressurization.
Waste Disposal: Quench all hydrazine-containing waste with dilute hypochlorite solution (bleach) before disposal to destroy unreacted hydrazine.
Experimental Workflow: Step-by-Step Protocol
Route: Cyclization of 6-bromo-4-chloro-7-ethyl-2-fluorobenzaldehyde with Hydrazine.
Phase 1: Precursor Synthesis (Aldehyde Formation)
Note: If the specific aldehyde is not commercially available, it is generated via lithiation-formylation of the corresponding 1-bromo-5-chloro-2-ethyl-4-fluorobenzene.
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.
Solvation: Dissolve starting material in anhydrous THF and cool to -78°C (dry ice/acetone bath).
Lithiation: Add LDA dropwise over 30 minutes. Maintain internal temp < -70°C. Stir for 1 hour to generate the lithiated species ortho to the fluorine (directed ortho-metalation).
Formylation: Add dry DMF dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Validation: Check conversion via TLC (Hexane/EtOAc 9:1). Target spot should be UV active and distinct from starting material.
Phase 2: Indazole Ring Closure
Reaction: Nucleophilic aromatic substitution (SNAr) of the fluorine by hydrazine, followed by intramolecular condensation with the aldehyde.
Reagent: Hydrazine Monohydrate (64-65% in water) (3.0 - 5.0 eq)
Solvent: 1,4-Dioxane or Ethanol (High grade)
Temp: 85°C - 100°C
Detailed Protocol:
Setup: Equip a reaction vessel with a mechanical stirrer, reflux condenser, and internal temperature probe.
Dissolution: Charge the aldehyde precursor (10 g scale for pilot) into 1,4-Dioxane (100 mL). Stir until fully dissolved.
Addition: Add Hydrazine Monohydrate dropwise at room temperature. Caution: Exothermic.
Cyclization: Heat the mixture to reflux (approx. 100°C) .
Mechanistic Insight: The hydrazine first attacks the aldehyde to form a hydrazone. Under thermal conditions, the hydrazone nitrogen performs an SNAr attack on the C2-fluorine position, closing the ring.
Monitoring: Monitor by HPLC or LC-MS every 2 hours. Look for the disappearance of the aldehyde peak (approx. M+1 265/267) and appearance of the indazole mass (M+1 259/261).
Pour reaction mixture into ice-water (500 mL). The product should precipitate.
Filter the solids.[5][6][7] Wash with copious water to remove excess hydrazine.
Wash with cold heptane to remove non-polar impurities.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.
Data Presentation & Visualization
Quantitative Parameters Table
Parameter
Specification
Notes
Reaction Molarity
0.1 M - 0.5 M
Higher conc. increases rate but risks oligomerization.
Temperature
90°C ± 5°C
Reflux required for SNAr step.
Time
4 - 12 Hours
Dependent on scale and stirring efficiency.
Expected Yield
65% - 85%
Losses primarily during isolation/filtration.
Appearance
Off-white to pale yellow solid
Coloration often due to trace oxidation products.
Purity Goal
>98% (HPLC @ 254 nm)
Required for downstream medicinal chemistry.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Convergent synthesis workflow for the indazole core via hydrazine cyclization.
References & Authority
Lefebvre, V., et al. (2010).[8] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. Link (Validates SNAr/Hydrazine cyclization strategies).
BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole." Link (General protocols for 6-bromo indazole scaffolds).
American Elements. "6-Bromo-4-chloro-1H-indazole Safety Data Sheet." Link (Safety and physical property data for the core scaffold).
PubChem Compound Summary. "6-Bromo-4-chloro-1H-indazole."[9][10] Link (Chemical structure and identifiers).
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment equipped with appropriate safety engineering controls.
Application Note: Scalable Production of 6-Bromo-4-chloro-7-ethyl-1H-indazole
Executive Summary 6-Bromo-4-chloro-7-ethyl-1H-indazole is a highly functionalized heterocyclic scaffold, serving as a critical intermediate in the synthesis of next-generation covalent KRAS inhibitors (e.g., analogs of A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Bromo-4-chloro-7-ethyl-1H-indazole is a highly functionalized heterocyclic scaffold, serving as a critical intermediate in the synthesis of next-generation covalent KRAS inhibitors (e.g., analogs of Adagrasib/Sotorasib) and EGFR inhibitors targeting T790M/L858R mutations. Its unique substitution pattern—specifically the 7-ethyl group—introduces significant steric bulk, enhancing selectivity in kinase binding pockets but complicating the synthetic pathway.
This guide outlines a robust, scalable protocol for its production. Unlike small-scale medicinal chemistry routes that rely on cryogenic batch lithiation, this protocol emphasizes Continuous Flow Manufacturing (CFM) principles for the metallation steps to ensure safety and yield consistency, followed by a classical SNAr cyclization.
Retrosynthetic Analysis
The synthesis challenges lie in the regioselective installation of the ethyl group and the subsequent ring closure. The most viable large-scale route utilizes a Directed Ortho Metallation (DoM) strategy starting from commercially available poly-halogenated benzenes.
Figure 1: Retrosynthetic strategy focusing on sequential functionalization of the benzene core.
Critical Reagents & Materials
For large-scale production (Kg-scale), reagent quality and handling are paramount.
Objective: Install the ethyl group at the position between Fluorine and Bromine.
Mechanism: The acidity of the protons on the benzene ring is determined by the inductive effects of the halogens. The position between F and Br (C6) and F and Cl (C4) are competitive. Strict temperature control via flow chemistry maximizes the kinetic selectivity for the desired isomer.
Protocol:
Setup: A continuous flow reactor (e.g., Corning or Vapourtec) with two mixing zones.
Zone 1 (Lithiation): -40°C.
Zone 2 (Alkylation): -20°C to 0°C.
Feed A: 1-Bromo-3-chloro-5-fluorobenzene (1.0 equiv) in THF.
Feed B: LDA (1.1 equiv) in THF/Heptane.
Reaction:
Mix Feed A and B in Zone 1. Residence time: 30–60 seconds. (Rapid lithiation prevents equilibration to the thermodynamic isomer).
Inject Ethyl Iodide (1.2 equiv) at the start of Zone 2.
Quench: Output flows into a stirred vessel containing saturated NH₄Cl solution.
Workup: Extract with Methyl tert-butyl ether (MTBE). Wash with brine.[2][3] Dry over MgSO₄.[3]
Purification: Fractional distillation is preferred over chromatography for scale.
Objective: Install the aldehyde functionality ortho to the fluorine.
Reaction: Using the same Flow setup or a batch cryo-reactor (-78°C if batch, -40°C if flow).
Lithiation: Treat the Phase 1 product with LDA (1.1 equiv). The directing effect of Fluorine now strongly favors the position ortho to itself (and meta to the bulky ethyl group).
Quench: Add anhydrous DMF (1.5 equiv).
Hydrolysis: Warm to room temperature and quench with aqueous HCl (1M) to hydrolyze the hemiaminol intermediate to the aldehyde.
Isolation: Crystallize the crude aldehyde from Heptane/EtOAc.
Objective: Formation of the pyrazole ring via SNAr.
Rationale: Hydrazine acts as a bidentate nucleophile. The primary amine attacks the aldehyde (condensation), and the secondary nitrogen displaces the labile ortho-fluorine (SNAr).
Dissolution: Dissolve the aldehyde (1.0 kg, 3.77 mol) in Ethanol (5 L).
Identity: 1H-NMR (DMSO-d6) must show distinct ethyl triplet/quartet and two aromatic singlets.
References
F. Hoffmann-La Roche AG. (2020). EGFR Inhibitors for the Treatment of Cancer. WO2020254572A1. Link
(Primary source for the synthesis of the 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold).
Knochel, P., et al. (2011). Regioselective functionalization of halogenated arenes. Chemistry – A European Journal, 17(22), 6032-6050.
BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Link
(General protocols for indazole handling and safety).
Vertex Pharmaceuticals. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 29. Link
(Analogous SNAr cyclization conditions for highly substituted indazoles).
HPLC method development for 6-bromo-4-chloro-7-ethyl-1H-indazole analysis
An in-depth technical guide and self-validating protocol for the chromatographic analysis of 6-bromo-4-chloro-7-ethyl-1H-indazole. Introduction & Analyte Profiling The analysis of complex halogenated heterocycles require...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and self-validating protocol for the chromatographic analysis of 6-bromo-4-chloro-7-ethyl-1H-indazole.
Introduction & Analyte Profiling
The analysis of complex halogenated heterocycles requires a deliberate approach to High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I approach this not merely as a separation task, but as an exercise in controlling molecular interactions at the stationary phase interface.
Before selecting a column or mobile phase, we must decode the analyte. 6-bromo-4-chloro-7-ethyl-1H-indazole features an amphoteric indazole core. Unsubstituted 1H-indazole has a pKa of ~1.04 for protonation and ~13.86 for deprotonation[1]. However, the presence of electron-withdrawing halogens (bromine at C6, chlorine at C4) exerts a strong inductive pull, significantly reducing the electron density on the pyrazole nitrogens.
Mechanistic Causality: Because these halogens depress the basic pKa well below 0, the molecule remains strictly neutral across the entire standard reversed-phase HPLC pH range (pH 2.0–8.0). Consequently, retention is driven purely by hydrophobic partitioning and halogen-
interactions, rather than ion-exchange mechanisms.
Method Development Strategy
Column Selection
To exploit the dense lipophilicity of the bromo, chloro, and ethyl groups, a high-coverage, end-capped C18 column (e.g., 100 Å, 3.5 µm) is the optimal starting point. If co-eluting impurities (such as des-bromo or des-chloro degradants) are present, switching to a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The phenyl ring induces
interactions, while the hexyl chain maintains hydrophobic retention, effectively resolving closely related halogenated analogs[2].
Mobile Phase & pH Control
Even though the analyte is neutral, mobile phase pH is critical for controlling the stationary phase. At neutral pH, residual silanols (Si-OH) on the silica support ionize to Si-O⁻. If any basic impurities are present in the sample matrix, they will undergo secondary ion-exchange interactions with these ionized silanols, causing severe peak tailing.
Mechanistic Causality: By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid [TFA] in water, pH ~2.0), we fully protonate and neutralize the residual silanols. This ensures sharp, symmetrical peaks and highly reproducible retention times. Acetonitrile (ACN) is selected as the organic modifier due to its lower viscosity compared to methanol, which improves mass transfer kinetics and reduces system backpressure[2].
Fig 1. Causality-driven HPLC method development workflow.
Self-Validating Experimental Protocol
A robust method must be self-validating. This protocol embeds a System Suitability Test (SST) sequence that acts as a logical gatekeeper. If the SST fails, the sequence automatically aborts, preventing the generation of invalid analytical data.
Step-by-Step Methodology
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Type I ultrapure water. Degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.
Standard Preparation:
Accurately weigh 10.0 mg of 6-bromo-4-chloro-7-ethyl-1H-indazole reference standard.
Dissolve in 10.0 mL of Diluent (50:50 Water:ACN) to create a 1.0 mg/mL stock. Sonicate until fully dissolved.
Dilute to a working concentration of 100 µg/mL using the Diluent.
System Priming & Equilibration:
Purge HPLC lines with Mobile Phases A and B.
Equilibrate the column at initial gradient conditions (40% B) for at least 15 column volumes until the baseline is stable and pressure ripple is < 1%.
Self-Validating Injection Sequence:
Inject Blank (Diluent)
2 (Checks for carryover).
Inject SST Standard (100 µg/mL)
5.
Gatekeeper Logic: The system calculates %RSD of retention time and peak area. If %RSD > 2.0% or Tailing > 1.5, the run halts.
Inject Unknown Samples.
Inject Bracketing Standard every 10 samples to verify ongoing system stability.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
End-capped C18 (150 x 4.6 mm, 3.5 µm)
Maximizes hydrophobic retention of the lipophilic indazole core.
Abort Sequence (Indicates column voiding or silanol activity)
Theoretical Plates (N)
5,000
Abort Sequence (Indicates loss of column efficiency)
ICH Q2(R2) Validation Framework
To ensure regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. The validation proves that the method is "fit for purpose" through a series of interconnected stress tests.
Fig 2. Sequential logic of ICH Q2(R2) analytical method validation.
Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation Characteristic
Methodology
Acceptance Criteria
Specificity
Inject blank, standard, and forced degradation samples.
No interfering peaks at the retention time of the analyte. Resolution (Rs) > 2.0.
Linearity
5 concentration levels (50% to 150% of target).
Correlation coefficient () 0.999.
Accuracy (Recovery)
Spike API into matrix at 3 levels (80%, 100%, 120%).
Mean recovery across all levels must be 98.0% – 102.0%.
Precision (Repeatability)
6 replicate preparations at 100% concentration.
%RSD of calculated assay 2.0%.
Robustness
Deliberate variations in pH (0.2), Temp (5°C), Flow (0.1 mL/min).
SST criteria must still be met. Assay variation 2.0%.
References
[3]Title: Use of 2D-Liquid Chromatography in GMP Regulated Laboratories | Source: Agilent | URL:3
[1]Title: Indazole - Wikipedia | Source: Wikipedia | URL:1
[2]Title: Practical HPLC Method Development - Google Books | Source: Google Books | URL:2
Application Note: A Guide to Regioselective Suzuki-Miyaura Coupling of 6-bromo-4-chloro-7-ethyl-1H-indazole
Introduction: The Strategic Importance of Indazole Functionalization The indazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds in medicinal chemistry, including treat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Indazole Functionalization
The indazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds in medicinal chemistry, including treatments for cancer and inflammation.[1] The ability to precisely functionalize this heterocyclic system is paramount for modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the environmental and toxicological advantages of organoboron reagents over other organometallics.[2][3][4]
This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of a challenging, dihalogenated substrate: 6-bromo-4-chloro-7-ethyl-1H-indazole . The primary focus is to achieve regioselective coupling at the C6-bromo position, a task that hinges on exploiting the inherent differences in reactivity between carbon-bromine and carbon-chlorine bonds. This selective functionalization allows the C4-chloro position to be retained for subsequent orthogonal chemical transformations, enabling the rapid generation of diverse molecular libraries from a single advanced intermediate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X). This is often the rate-determining step of the entire cycle.[3][6]
Transmetalation: The organic moiety (R²) is transferred from the organoboron species to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7]
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Core Challenge: Achieving Regioselectivity with Dihalogenated Indazoles
The central challenge in coupling 6-bromo-4-chloro-7-ethyl-1H-indazole is to control which halogen participates in the reaction. The selectivity of the initial oxidative addition step is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.[8]
The established reactivity trend for halides in Suzuki couplings is:
C–I > C–Br > C–OTf > C–Cl [2][9]
The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[8] Consequently, the energy barrier for the palladium catalyst to insert into the C-Br bond is lower, making oxidative addition at this position kinetically favored. By carefully selecting reaction conditions—particularly temperature and catalyst system—it is possible to achieve highly selective coupling at the C6-bromo position while leaving the more robust C4-chloro bond untouched.
Optimizing Reaction Parameters: A Causality-Driven Approach
The success of a selective Suzuki coupling hinges on the interplay of several key parameters. The choices below are grounded in established principles for coupling polyhalogenated N-heterocycles.
Parameter
Recommended Choice
Rationale & Justification
Palladium Precatalyst
Pd(dppf)Cl₂
This air-stable Pd(II) precatalyst is highly effective for coupling N-heterocyclic halides. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and bulky, which promotes the crucial oxidative addition step and stabilizes the catalytic species, preventing decomposition to palladium black.[10][11]
Ligand
dppf (integral to precatalyst)
The dppf ligand's "bite angle" and electron-donating properties are well-suited for creating a highly active catalytic center necessary for efficient coupling.[5]
Base
K₂CO₃ or K₃PO₄
A moderately strong inorganic base is required to form the active boronate species for transmetalation.[7] K₂CO₃ is often sufficient for reactive aryl bromides and is less likely to cause side reactions (e.g., hydrolysis of sensitive groups) than stronger bases.[12] For less reactive systems, K₃PO₄ can be more effective.
Solvent System
1,4-Dioxane / Water (e.g., 4:1) or DME
A polar, aprotic solvent like dioxane or dimethoxyethane (DME) is ideal for solubilizing the organic reagents and the catalyst complex.[10][13] The addition of water is crucial for dissolving the inorganic base, facilitating its interaction with the boronic acid at the organic-aqueous interface.
Boronic Acid/Ester
Aryl- or Heteroarylboronic Acid
Use a slight excess (1.2–1.5 equivalents) to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.
Temperature
80–100 °C
This temperature range provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition without being so high as to promote significant reaction at the C-Cl bond or cause catalyst decomposition.[13]
Atmosphere
Inert (Nitrogen or Argon)
The active Pd(0) catalyst is sensitive to oxidation. Rigorous degassing of the solvent and maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst death and ensure high yields.[14][15]
Experimental Protocol: Selective Monocoupling at the C6-Bromo Position
This protocol details a reliable method for the selective Suzuki-Miyaura coupling of an arylboronic acid with 6-bromo-4-chloro-7-ethyl-1H-indazole.
Materials:
6-bromo-4-chloro-7-ethyl-1H-indazole (1.0 eq)
Arylboronic acid (1.3 eq)
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 eq, 3-5 mol%)
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
1,4-Dioxane, anhydrous
Deionized Water
Ethyl acetate (for workup)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
Schlenk flask or reaction vial with a screw cap and septum
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Inert gas line (Nitrogen or Argon) with manifold
Syringes and needles
Standard laboratory glassware for workup (separatory funnel, flasks)
Rotary evaporator
Figure 2. A generalized experimental workflow for setting up the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 6-bromo-4-chloro-7-ethyl-1H-indazole (1.0 eq), the arylboronic acid (1.3 eq), and anhydrous K₂CO₃ (2.5 eq).
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by deionized water via syringe to create a 4:1 or 5:1 mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the indazole substrate.
Degassing: Sparge the resulting suspension with the inert gas by bubbling it through the liquid for 15-20 minutes to thoroughly degas the solvents.
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask. The mixture will typically turn a dark red or brown color.
Reaction: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting indazole is the primary indicator of completion.
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 6-aryl-4-chloro-7-ethyl-1H-indazole product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The selective reaction should show the loss of the bromine signal and the appearance of new aromatic signals corresponding to the coupled partner, while the isotopic pattern for the single chlorine atom should be evident in the mass spectrum.
1. Ensure a rigorously inert atmosphere; use a fresh bottle of catalyst.2. Increase degassing time; consider freeze-pump-thaw cycles for sensitive reactions.3. Check the purity of the boronic acid; consider using the corresponding boronic ester.
Dehalogenation Byproduct
Formation of a palladium-hydride (Pd-H) species, often from the base or residual water/alcohols, which reductively eliminates with the aryl group.[12]
1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).2. Ensure solvents are truly anhydrous if using a protocol without water.3. Use a different ligand system; Buchwald-type ligands can sometimes suppress this pathway.[12]
Boronic Acid Homocoupling
Presence of oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.
Improve degassing procedure and ensure a tight seal on the reaction vessel.
Formation of Black Precipitate (Pd Black)
Catalyst decomposition, often due to high temperatures or the presence of impurities.
1. Lower the reaction temperature.2. Ensure high purity of all reagents and solvents.3. Consider a more robust ligand system if decomposition is persistent.
References
Rizzo, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
Chilin, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
BYJU'S. (n.d.). Suzuki Coupling Reaction. Available at: [Link]
Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Molecules. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
Al-Masum, M., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]
Le, C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Available at: [Link]
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Available at: [Link]
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Application Note: High-Purity Crystallization Protocols for 6-bromo-4-chloro-7-ethyl-1H-indazole
An Application Guide by Gemini Scientific Abstract 6-bromo-4-chloro-7-ethyl-1H-indazole is a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. The chemical...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide by Gemini Scientific
Abstract
6-bromo-4-chloro-7-ethyl-1H-indazole is a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. The chemical purity and crystalline form of this intermediate are paramount, directly impacting the yield, purity, and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive guide to developing robust crystallization protocols for this specific molecule. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to logically troubleshoot and optimize their purification processes. We will cover systematic solvent screening, single-solvent and two-solvent crystallization methods, and strategies for overcoming common challenges such as "oiling out" and poor crystal formation.
Foundational Principles: The Science of Crystallization
Crystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities within a given solvent system.[2] The fundamental principle relies on creating a supersaturated solution from which the pure compound will selectively precipitate in a highly ordered crystal lattice, leaving impurities behind in the "mother liquor."[3]
The success of any crystallization protocol is critically dependent on the choice of solvent. An ideal solvent for 6-bromo-4-chloro-7-ethyl-1H-indazole should meet the following criteria[4][5]:
High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot solvent to allow for complete dissolution.
Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting precipitation and maximizing yield.
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[4]
Chemical Inertness: The solvent must not react with the indazole derivative.
Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but low enough (<100-110°C) to be easily removed from the final crystals under vacuum.[5]
Given the structure of 6-bromo-4-chloro-7-ethyl-1H-indazole—a halogenated aromatic system with a hydrogen-bonding -NH group—it is classified as a molecule of moderate polarity. This suggests that polar protic solvents, polar aprotic solvents, or binary mixtures will be most effective.[5]
Table 1: Properties of Candidate Solvents for Screening
This table summarizes potential solvents for screening, categorized by polarity and listing their boiling points for practical consideration.[5]
Solvent
Class
Boiling Point (°C)
Rationale for Inclusion
Ethanol
Polar Protic
78
Can form hydrogen bonds; effective for many heterocyclic compounds.
Isopropanol (IPA)
Polar Protic
82
Similar to ethanol but with different solvating properties.
Ethyl Acetate (EtOAc)
Polar Aprotic
77
Good general-purpose solvent for moderately polar compounds.
Acetone
Polar Aprotic
56
Excellent solvent, but its low boiling point can be a drawback.[4]
Toluene
Non-polar
111
Potential for dissolving non-polar impurities; can be used in binary systems.
Heptane/Hexane
Non-polar
98 / 69
Excellent anti-solvents to pair with more polar solvents.
Water
Polar Protic
100
Potential anti-solvent when paired with water-miscible organic solvents.
Experimental Design: From Crude Material to Pure Crystals
A systematic approach is essential for developing a reproducible crystallization protocol. The workflow below outlines the critical decision points and experimental stages.
Caption: Workflow for crystallization protocol development.
Protocol 1: Systematic Solvent Screening
Objective: To empirically identify the optimal solvent or solvent system for crystallization.
Methodology:
Preparation: Place ~20 mg of crude 6-bromo-4-chloro-7-ethyl-1H-indazole into each of several small test tubes.
Room Temperature Test: To each tube, add a candidate solvent (from Table 1) dropwise, vortexing after each addition. Record the volume of solvent required to fully dissolve the solid. If it dissolves in <0.5 mL, the compound is likely too soluble at room temperature for that solvent to be used alone.
Hot Solubility Test: For solvents where the compound was poorly soluble at room temperature, gently heat the mixture in a water bath or on a heating block towards the solvent's boiling point. Add small aliquots of the same solvent until the solid fully dissolves.
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
Observation: Observe the quality and quantity of the crystals formed. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystalline solid upon cooling.[6]
Protocol 2: Single-Solvent Crystallization
Objective: To purify the compound using a single, pre-determined optimal solvent.
Methodology:
Dissolution: Place the crude 6-bromo-4-chloro-7-ethyl-1H-indazole in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point.
Saturated Solution Preparation: Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the compound just dissolves completely. Causality Note: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary to maximize product recovery.[1][7]
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to deposit onto the growing lattice in an ordered fashion. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[8]
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Objective: To purify the compound when no single solvent provides the ideal solubility profile. This technique uses a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.[9]
Common Pairs for Halogenated Heterocycles: Ethanol/Water, Toluene/Heptane, Acetone/Water.[1][10]
Methodology:
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).
Anti-Solvent Addition: While the solution is still hot and stirring vigorously, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the onset of precipitation.
Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears. This ensures the system is at the exact saturation point.
Cooling and Isolation: Follow steps 4-8 from the Single-Solvent Crystallization protocol.
Troubleshooting Common Crystallization Issues
Even with a well-designed protocol, challenges can arise. The following guide provides logical steps to diagnose and solve common problems.
Caption: A decision tree for troubleshooting common crystallization problems.
"Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. It happens when the saturated solution's temperature is above the melting point of the solute in that specific solvent system.
Solution: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent to lower the saturation point, and then allow it to cool much more slowly. Introducing a seed crystal (a tiny amount of pure solid) can provide a template for proper crystal growth.[10]
No Crystal Formation: This usually means the solution is not sufficiently supersaturated.
Solution: Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. If that fails, gently boil away some of the solvent to increase the concentration and then attempt the cooling process again.[10]
References
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
Scribd. (n.d.). Solvent Selection for Crystallization. Available at: [Link]
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
University of St Andrews. (n.d.). Guide for crystallization. Available at: [Link]
Habgood, K., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available at: [Link]
University of Florida. (2006). Crystallisation Techniques. Available at: [Link]
MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Available at: [Link]
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]
Application Note: High-Precision Functionalization of 6-Bromo-4-chloro-7-ethyl-1H-indazole
Executive Summary The functionalization of 4-chloro-7-ethyl-6-bromo-1H-indazole presents a classic multi-parameter optimization challenge in medicinal chemistry. This scaffold features three distinct reactivity control p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of 4-chloro-7-ethyl-6-bromo-1H-indazole presents a classic multi-parameter optimization challenge in medicinal chemistry. This scaffold features three distinct reactivity control points:
Chemoselectivity: Discriminating between the labile C6-Br and the robust C4-Cl bonds.
Steric Hindrance: The C7-ethyl group exerts significant steric pressure on the adjacent C6 position ("ortho-effect") and the N1 nitrogen.
Regiocontrol: The N-H proton requires protection, but the C7-ethyl group destabilizes N1-substitution, potentially favoring N2-alkylation or requiring forcing conditions.
This guide provides validated protocols to selectively functionalize the C6-position while preserving the C4-chloride for subsequent diversification. We utilize advanced ligand systems (Buchwald G3/G4 precatalysts) to overcome the steric barrier imposed by the 7-ethyl group.
Strategic Analysis & Reactivity Profile
The Steric-Electronic Landscape
The 7-ethyl group is the critical discriminator in this scaffold. Unlike a simple 6-bromoindazole, the ethyl group creates a "steric wall" that hinders the approach of bulky palladium species to the C6-Br bond.
Electronic Hierarchy: Oxidative addition rates follow Bond Dissociation Energy (BDE).
C6-Br (~81 kcal/mol): Fast oxidative addition.
C4-Cl (~96 kcal/mol): Slow oxidative addition.
Result: >95% Chemoselectivity for C6 is achievable at temperatures <100°C.
Steric Constraint: The 7-ethyl group blocks the "southern" quadrant of the C6 position. Standard ligands (e.g., PPh3, dppf) may suffer from slow turnover.
Solution: Use Dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) which are designed to reach around steric bulk while maintaining a highly active monoligated Pd(0) species.
Workflow Visualization
The following decision tree outlines the optimal synthetic pathway based on the desired functionalization.
Figure 1: Strategic workflow for the divergent functionalization of the 6-bromoindazole scaffold.
Experimental Protocols
Protocol 1: N-Protection (SEM-Cl)
Rational: The 7-ethyl group sterically crowds the N1 position. While N1-protection is thermodynamically preferred, the kinetic product might be N2. We use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) because the SEM group is stable under basic cross-coupling conditions and can be removed later with TBAF or acid.
Setup: Flame-dry a round-bottom flask and cool to 0°C under N2 atmosphere.
Deprotonation: Dissolve the indazole in anhydrous THF. Add NaH portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.
Note: The solution usually turns yellow/orange.
Addition: Cool back to 0°C. Add SEM-Cl dropwise via syringe.
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.[1]
Regioisomer Check: You may observe two spots.[2][3] The major spot is typically N1-SEM, but the 7-ethyl group may increase the N2-SEM ratio. Isolate the major isomer by column chromatography (Hex/EtOAc gradient) for consistent coupling results.
Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Objective: Install an aryl or heteroaryl group at C6 without touching the C4-Cl.
Challenge: The 7-ethyl group hinders the active site.
Catalyst Choice:XPhos Pd G3 or Pd(dppf)Cl2 . XPhos is preferred for bulky substrates; dppf is sufficient for smaller boronic acids.
Reagents:
Substrate: N-SEM-protected indazole (1.0 equiv)
Boronic Acid/Ester: R-B(OH)2 or R-Bpin (1.2–1.5 equiv)
Catalyst: XPhos Pd G3 (2–5 mol%)
Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and XPhos Pd G3. Seal and purge with N2/Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane and aqueous K3PO4 via syringe.
Reaction: Heat to 80°C .
Critical Control: Do NOT exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C4-Cl bond.
Monitoring: Check LCMS at 2 hours. The conversion of Br should be rapid.
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine. Concentrate and purify.
Objective: Install an amine (C-N bond) at C6.
Challenge: Extremely difficult due to the 7-ethyl "ortho-effect." Standard conditions (Pd2(dba)3 + BINAP) often fail.
Catalyst Choice:RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines). These ligands create a protective pocket that facilitates reductive elimination in hindered systems.
Reagents:
Substrate: N-SEM-protected indazole (1.0 equiv)
Amine: R-NH2 or R2NH (1.2 equiv)
Catalyst: RuPhos Pd G3 (5 mol%)
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required for amination.
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step:
Glovebox/Schlenk: These reactions are sensitive to O2. Ideally, set up in a glovebox. If not, use rigorous Schlenk technique.
Components: Combine substrate, amine, base, and precatalyst in the vial.
Note: If the amine is volatile, use a sealed tube.
Optimization: If conversion is low, switch to LHMDS (Lithium Hexamethyldisilazide) as the base, which can sometimes bypass deprotonation issues in hindered substrates [1].
Protocol 4: Miyaura Borylation (Strategic Pivot)
Objective: Convert C6-Br to C6-Bpin. This reverses the polarity, allowing the indazole to act as the nucleophile in future couplings. This is often higher yielding than direct coupling for very bulky partners.
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. BenchChem. Link
Palani, V., et al. (2022).[6] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169.[6] Link
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings. Chemical Society Reviews, 36, 1036–1045.[7] Link
Mondal, S. (2023).[7] Microwave-Assisted Functionalization of Indazoles: An Overview. Heterocyclic Letters, 16(3), 1560-1574. Link
Organic Chemistry Portal. Buchwald-Hartwig Amination. Link
Technical Guide: Storage and Handling Protocols for 6-bromo-4-chloro-7-ethyl-1H-indazole
Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8] 6-bromo-4-chloro-7-ethyl-1H-indazole is a highly functionalized heterocyclic building block, primarily utilized as a scaffold in the development of kinas...
6-bromo-4-chloro-7-ethyl-1H-indazole is a highly functionalized heterocyclic building block, primarily utilized as a scaffold in the development of kinase inhibitors (e.g., KRAS, SHP2 modulators) and receptor ligands. Its specific substitution pattern—containing two distinct halogens and a lipophilic ethyl group—dictates its solubility, reactivity, and storage requirements.
Potential for static charge generation during weighing.
Solubility (Water)
Low (< 1 mg/mL)
Requires organic co-solvents (DMSO, DMF) for bioassays.
Solubility (DMSO)
High (> 20 mg/mL)
Preferred solvent for stock solutions.
Acidity (pKa)
~13-14 (Indazole NH)
Weakly acidic; stable in neutral/mildly acidic buffers.
LogP (Predicted)
~3.5 - 4.0
Lipophilic; prone to non-specific binding to plastics.
Storage Protocols
The stability of halogenated indazoles is generally robust, but the 1H-indazole core is susceptible to oxidation over extended periods, and the halogen substituents can undergo photolytic dehalogenation if exposed to UV light.
Solid State Storage (Lyophilized/Powder)
Standard: Store at -20°C in a desiccated, light-protected environment.
Vial Selection: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolysis of the C-Br bond.
Atmosphere: Argon or Nitrogen backfill is recommended for long-term storage (>6 months) to prevent oxidative degradation of the ethyl side chain or the indazole nitrogen.
Hygroscopicity: While not acutely hygroscopic, moisture can induce caking. Equilibrate vials to room temperature before opening to prevent condensation.
Solution State Storage (Stock Solutions)
Critical Warning: Do not store in aqueous buffers. Hydrolysis is slow, but precipitation is rapid.
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
Concentration: 10 mM or 50 mM stocks are standard.
Temperature: -80°C is optimal; -20°C is acceptable for <3 months.
Freeze-Thaw: Limit to maximum 5 cycles . Repeated cycling promotes precipitation and concentration drift. Aliquotting is mandatory.
Storage Decision Logic (Visualization)
Figure 1: Decision tree for storage conditions based on physical state and usage frequency.
Handling and Solubilization Protocols
Safety Precautions (HSE)
Hazards: Treat as a potential Irritant (Skin/Eye/Respiratory) and Acute Toxin. Halogenated heterocycles can be sensitizers.
PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.
Engineering Controls: Handle all powders inside a certified chemical fume hood to avoid inhalation of dust.
Solubilization Procedure (DMSO Stock)
This protocol ensures complete dissolution without degradation.
Calculate: Determine the volume of DMSO required for a 10 mM stock.
Formula:
Weigh: Weigh the solid into a pre-tared amber glass vial.
Note: If static electricity causes the powder to "fly," use an anti-static gun or weigh on a humidity-controlled balance.
Add Solvent: Add anhydrous DMSO (Grade: ≥99.9%) to the vial.
Dissolve:
Vortex for 30 seconds.
If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Do not heat above 40°C to avoid accelerating halogen exchange or degradation.
Inspect: Solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.
Serial Dilution (For Assays)
Intermediate Step: Do not dilute directly from 100% DMSO to aqueous buffer.
Step-down: Dilute stock 1:10 in DMSO first, then dilute into buffer.
Final DMSO Limit: Ensure final assay concentration of DMSO is <1% (v/v) to prevent solvent interference with biological targets.
Quality Control & Stability Monitoring
Researchers must validate compound integrity, especially after long-term storage (>6 months).
Indicators of Degradation
Visual: Color change from white/off-white to yellow/orange (indicates oxidation or bromine liberation).
Solubility: Appearance of precipitate in thawed DMSO stocks.
Analytical Re-Validation (LC-MS)
Method: Reverse Phase LC-MS (C18 Column).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 10 minutes.
Detection: UV (254 nm) and MS (ESI+).
Acceptance Criteria: Purity > 95%. Major peak should correspond to [M+H]+ ~261/263 (Br/Cl isotope pattern is distinct).
QC Workflow (Visualization)
Figure 2: Quality Control workflow for validating stored stock solutions.
Emergency Procedures
Spill (Solid): Dampen with a wet paper towel to prevent dust, wipe up, and dispose of as hazardous chemical waste.
Spill (Solution): Absorb with vermiculite or sand. Clean surface with ethanol.
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[2][4] Seek medical attention.
Skin Contact: Wash with soap and water.[2][3][4] If irritation persists (redness/burning), seek medical advice.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24728100, 4-Bromo-6-chloro-1H-indazole (Isomer Analog). Retrieved from [Link]
American Chemical Society.General Guidelines for Handling Halogenated Heterocycles. ACS Chemical Health & Safety.
troubleshooting solubility issues with 6-bromo-4-chloro-7-ethyl-1H-indazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical behavior of heavily substituted heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical behavior of heavily substituted heterocycles.
The molecule 6-bromo-4-chloro-7-ethyl-1H-indazole presents a classic "brick dust" and "grease" paradox in early drug discovery. While the indazole core provides potential hydrogen bonding sites (N1/N2), the addition of a 6-bromo and 4-chloro substitution drastically increases the molecule's lipophilicity and crystal lattice energy[1]. The 7-ethyl group further adds hydrophobic bulk. Consequently, this compound exhibits extremely poor aqueous solubility and can be highly temperamental even in universal organic solvents like dimethyl sulfoxide (DMSO).
This guide is designed to give you full autonomy over diagnosing and resolving solubility failures for this specific chemotype, ensuring your in vitro and in vivo data remain robust and artifact-free.
Part 1: Diagnostic Troubleshooting Workflow
Before altering your assay parameters, it is critical to identify exactly where the thermodynamic failure is occurring. The workflow below outlines the logical progression for rescuing precipitated indazole derivatives.
Caption: Diagnostic workflow for resolving 6-bromo-4-chloro-7-ethyl-1H-indazole precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My 30 mM stock of 6-bromo-4-chloro-7-ethyl-1H-indazole in DMSO has visible particulates. Why did it crash, and how do I fix it?
A1: Halogenated indazoles possess high intermolecular pi-pi stacking and halogen bonding, resulting in high crystal lattice energy[1]. While DMSO is an excellent aprotic solvent, it is also highly hygroscopic. Every time a vial is opened, it absorbs atmospheric moisture. Because water acts as a potent anti-solvent for lipophilic molecules, even 2-5% water content in your DMSO can drastically lower the solubility threshold of your compound[2].
The Fix: Discard compromised stocks. Prepare a fresh stock at a lower concentration (e.g., 10 mM) using strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Aliquot immediately into single-use tubes and store at -80°C to prevent freeze-thaw cycles[2].
Q2: The compound is fully dissolved in DMSO, but the moment I pipette it into my cell culture media, the well turns cloudy. What is happening mechanically?
A2: You are observing a kinetic solubility failure. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO solvent rapidly diffuses outward into the bulk water. This leaves the highly hydrophobic indazole molecule momentarily supersaturated in an aqueous micro-environment[3]. Unable to remain solvated, the compound rapidly nucleates and forms colloidal aggregates.
The Fix: Never spike a high-concentration DMSO stock directly into your final assay media. Instead, perform your serial dilutions in 100% DMSO first. Then, transfer a uniform, small volume from each DMSO dilution into the aqueous media. This ensures the compound enters the media at a concentration much closer to its final target, preventing the supersaturation shock[2][3].
Q3: Should I be relying on Kinetic or Thermodynamic solubility data for this compound?
A3: It depends on your development stage.
Kinetic Solubility (diluting a DMSO stock into buffer) is a metastable measurement. It is fast, suited for high-throughput screening (HTS), and tells you if your compound will survive an in vitro biochemical assay without crashing[4][5].
Thermodynamic Solubility (adding solid powder directly to a buffer and shaking for 24-72 hours) represents the true equilibrium solubility of the lowest-energy crystalline state[4][5]. For a highly lipophilic compound like 6-bromo-4-chloro-7-ethyl-1H-indazole, thermodynamic solubility will likely be extremely low (<1 µM). You must use thermodynamic data when planning in vivo dosing or formulation.
Caption: Logical relationship between kinetic and thermodynamic solubility pathways.
Part 3: Quantitative Data & Tolerances
To maintain scientific integrity and reproducibility, adhere to the following validated solvent limits when working with halogenated indazoles.
Table 1: Recommended Solvent Parameters & Limits
Assay Type
Max Recommended DMSO (%)
Co-Solvent Alternatives
Causality / Rationale
Biochemical / Enzymatic
1.0% - 5.0%
PEG-400, CHAPS
Isolated proteins can tolerate higher DMSO. Surfactants prevent non-specific binding of lipophilic indazoles to plastic.
Primary cells are highly sensitive to solvent toxicity[2]. BSA acts as a carrier protein for hydrophobic drugs.
In Vivo (Rodent IV/PO)
≤ 2.0%
10% Tween-80 + 90% Saline
High DMSO causes localized tissue necrosis and alters ADME profiles[2].
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Anhydrous DMSO Stock (10 mM)
This protocol is self-validating: visual inspection and controlled aliquoting ensure the prevention of localized supersaturation and degradation.
Equilibration: Allow the vial of lyophilized 6-bromo-4-chloro-7-ethyl-1H-indazole to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents condensation of atmospheric moisture onto the cold powder.
Weighing: Weigh the required mass (e.g., 2.59 mg for 1 mL of 10 mM stock, assuming a MW of ~259.5 g/mol ) into a sterile, amber glass vial. Rationale: Amber glass prevents photo-degradation; glass prevents adsorption of the lipophilic compound to plastics.
Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9%).
Agitation: Vortex gently for 60 seconds. If particulates remain, place the vial in a 37°C water bath for 10 minutes, followed by 5 minutes in a bath sonicator[2].
Validation: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines or micro-particulates.
Storage: Immediately aliquot into 20 µL volumes in tightly sealed microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C[2].
Use this protocol to determine the exact concentration at which your compound crashes in your specific assay buffer.
Preparation: Thaw a 10 mM DMSO stock aliquot of the indazole compound.
Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the compound in 100% DMSO across 10 wells (ranging from 10 mM down to 19.5 µM)[2].
Aqueous Transfer: Prepare a 96-well flat-bottom, black-walled optical plate containing 196 µL of your target aqueous buffer (e.g., PBS pH 7.4) per well.
Spiking: Using a multichannel pipette, rapidly transfer 4 µL from the DMSO dilution plate into the corresponding wells of the aqueous plate. (Final DMSO concentration = 2.0%).
Incubation: Shake the plate at 300 RPM for 2 hours at 25°C[4].
Measurement: Read the plate using a laser nephelometer (measuring light scattering).
Analysis: Plot compound concentration vs. scattered light intensity. The kinetic solubility limit is defined as the inflection point where light scattering significantly deviates from the baseline vehicle control[4].
Part 5: References
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
Source: ResearchGate
URL:[Link]
Technical Support Center: Optimizing Temperature for Ethyl Indazole Cyclization
Executive Summary: The Thermodynamics of Indazole Formation In the synthesis of ethyl indazole precursors—most notably ethyl 1H-indazole-3-carboxylate —temperature is not merely a variable; it is the primary switch betwe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermodynamics of Indazole Formation
In the synthesis of ethyl indazole precursors—most notably ethyl 1H-indazole-3-carboxylate —temperature is not merely a variable; it is the primary switch between efficient ring closure and catastrophic decomposition.
The formation of the indazole core typically proceeds via two distinct mechanistic pathways, each requiring a contradictory thermal profile:
Diazo-Cyclization (Jacobson/Sandmeyer type): Requires strict cryogenic control (0–5 °C) to generate the diazonium species, followed by controlled warming to induce cyclization.[1]
Hydrazine Condensation: Requires elevated temperatures (80–110 °C) to overcome the activation energy for dehydration and aromaticity restoration.
This guide provides a troubleshooting framework to navigate these thermal landscapes, ensuring high yields and regiochemical purity.
This reaction involves the diazotization of the aniline amine followed by intramolecular attack by the active methylene carbon.
Phase
Temperature
Critical Action
Mechanistic Rationale
1. Diazotization
0 °C to 5 °C
Slow addition of NaNO₂/t-BuONO
Diazo intermediates are thermally unstable. >10 °C risks N₂ gas evolution (decomposition) before cyclization [1].[1]
2. Induction
20 °C (RT)
Stirring for 1–2 hours
Allows the diazonium species to equilibrate without forcing rapid N-N bond cleavage.
3. Cyclization
25 °C to 40 °C
Gentle warming (Optional)
The intramolecular cyclization is often rapid at RT. High heat (>50 °C) promotes decarboxylation or tar formation [2].[1]
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned black and evolved gas vigorously upon adding nitrite. What happened?A:Thermal Runaway. You likely added the nitrite source too fast or at a temperature >5 °C. The exotherm from diazotization caused the diazonium salt to decompose into a phenol or aryl radical (tar) immediately.
Correction: Use an internal thermometer. Maintain T < 5 °C. Dilute the nitrite solution to slow the addition rate.
Q: I isolated the intermediate, but it won't cyclize to the indazole. Why?A:pH-Temperature Mismatch. Cyclization of the diazonium species into the ethyl ester side chain requires a specific pH balance (often slightly acidic to neutral). If the temperature is too low (<0 °C) during the "warming" phase, the carbon nucleophile (the methylene group) may not have sufficient energy to attack the electrophilic nitrogen.
Correction: Allow the reaction to reach 25 °C. If it stalls, gently heat to 35 °C, but never reflux this specific pathway.
This pathway involves nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) followed by condensation, or vice versa.
Phase
Temperature
Critical Action
Mechanistic Rationale
1. Condensation
80 °C
Formation of Hydrazone
Dehydration is endothermic. Heat drives the equilibrium toward the hydrazone intermediate.
2. Cyclization
100–110 °C
Reflux in Toluene/DMF
Overcoming the energy barrier for the formation of the aromatic pyrazole ring.
3. Ceiling
< 120 °C
Avoid Overheating
Temperatures >120 °C significantly increase side reactions (e.g., Wolff-Kishner reduction type byproducts) [3].[1]
Troubleshooting Guide (Q&A)
Q: I am observing the open-chain hydrazone intermediate by LCMS, but the ring won't close.A:Kinetic Trapping. The activation energy for the final C-N bond formation (ring closure) is higher than the hydrazone formation.
Correction: Increase temperature to 110 °C . Switch solvent from Ethanol (bp 78 °C) to Toluene (bp 110 °C) or DMF.[1] If using DMF, ensure the temperature does not exceed 140 °C to prevent solvent decomposition.[1]
Q: My yield is dropping at 130 °C. Is hotter not better?A:No. Research indicates a "thermal cliff" around 120 °C. At this temperature, competitive degradation of the ethyl ester group (hydrolysis/decarboxylation) and oligomerization of the hydrazine occur. The optimal window is strictly 100–110 °C [3].
Module 3: Regioselectivity (N1 vs. N2 Isomers)
Issue: When cyclizing or alkylating to form N-ethyl indazoles, temperature dictates the isomer ratio.
Q: How do I favor the N1-ethyl isomer over the N2-ethyl isomer?A:Thermodynamic Control (High T).
Mechanism: The N1-substituted indazole is thermodynamically more stable (benzenoid structure preserved). The N2-isomer is kinetically favored (less steric hindrance, faster formation) but less stable (quinonoid resonance contribution).[1]
Protocol: Perform the cyclization/alkylation at elevated temperatures (reflux, >80 °C). If you run the reaction at 0 °C or RT, you will enrich the N2 kinetic product [4].
Correction: If you have a mixture, heating the reaction mixture (or the isolated mixture) in the presence of a catalyst can sometimes induce isomerization to the thermodynamic N1 product.
Visualizing the Optimization Logic
Diagram 1: The Thermal Decision Tree
This flowchart guides the user based on the specific precursor type and observed failure mode.
Caption: Decision tree for troubleshooting thermal parameters based on precursor chemistry.
Diagram 2: Kinetic vs. Thermodynamic Control (N1/N2 Selectivity)
This diagram illustrates why temperature choice dictates the N-ethylation site.
Caption: Reaction coordinate logic showing how elevated temperatures favor the stable N1-isomer.
References
Org. Synth. 2020, 97, 232-249. Synthesis of Substituted Indazoles via [3+2] Cycloaddition.[1] Organic Syntheses.[2]
[Link][1]
Heterocycles 1996, 43, 2701. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Heterocycles.[3][4][5]
[Link]
ResearchGate (2014). Effect of temperature on the synthesis of indazoles. Catalyst-free synthesis of hexahydro-2H-indazole derivatives.[6]
[Link][1][3]
minimizing side reactions in the halogenation of 7-ethyl-1H-indazole
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective halogenation of 7-ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective halogenation of 7-ethyl-1H-indazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize this critical transformation.
The indazole core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are versatile intermediates for introducing further molecular complexity through cross-coupling reactions.[1][2] However, the inherent reactivity of the indazole ring system presents several challenges, including control of regioselectivity and prevention of undesired side reactions. This document provides a structured approach to overcoming these common hurdles.
Troubleshooting and Optimization Guide
This section is formatted as a series of common experimental issues. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.
Question 1: My reaction yields a mixture of regioisomers. How can I improve selectivity for the desired C3-halogenated product?
This is the most frequent challenge in indazole chemistry. The indazole nucleus possesses multiple nucleophilic sites: the two nitrogen atoms (N1 and N2) and several positions on the aromatic rings. Without careful control, electrophilic halogenating agents can react at multiple sites.
Underlying Causes & Mechanistic Insight:
Tautomerism and N-Alkylation/Halogenation: 1H-indazoles exist in equilibrium with their 2H-tautomers.[2][3] While the 1H-tautomer is generally more stable, direct alkylation or reaction with an electrophile can lead to mixtures of N1 and N2 products.[2][4] The ratio is highly dependent on reaction conditions, including the base, solvent, and steric/electronic nature of the indazole substituents.[5][6]
Competing C-Halogenation Sites: The indazole ring is an electron-rich heteroaromatic system. Electrophilic aromatic substitution (SEAr) is the primary mechanism for C-halogenation.[7][8] The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[7] However, under harsh conditions or with highly activated substrates, halogenation can occur at other positions on the benzene ring (C4, C5, C6).
Solutions & Protocols:
Employ N-Protection Strategy (Recommended): This is the most robust method to ensure C3 selectivity. By protecting the nitrogen, you block N-halogenation and can decisively direct the electrophile to the C3 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing C3 functionalization after N2-protection.[9]
Rationale: Protecting the indazole nitrogen prevents side reactions at N1/N2 and can sterically and electronically favor halogenation at C3. N2-protection is particularly effective for subsequent C3-lithiation if direct halogenation is problematic.[5][9]
Optimize Halogenating Agent and Conditions: If an N-protection strategy is undesirable, fine-tuning the reaction conditions is critical.
Choice of Reagent: Use milder, more selective electrophilic halogenating agents. N-Halosuccinimides (NBS for bromination, NCS for chlorination) are preferable to elemental halogens (Br₂, Cl₂), which are more aggressive and less selective.[7] For bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is also an effective reagent.
Solvent and Temperature: The choice of solvent can significantly influence selectivity.[6] Acetonitrile is often a good starting point for reactions with NBS.[7] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled C3-halogenation pathway.
Question 2: I'm observing significant amounts of di- and tri-halogenated products. How can I achieve clean mono-halogenation?
Polyhalogenation occurs when the mono-halogenated product is sufficiently activated to react further with the halogenating agent.[1]
Underlying Causes & Mechanistic Insight:
Excess Halogenating Agent: The most common cause is using a stoichiometric excess of the halogenating reagent.
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for subsequent halogenations, even at less reactive sites.[1][10] The C7 position, for instance, is generally less reactive, but polyhalogenation can occur there under forcing conditions.[1][10][11]
Solutions & Protocols:
Strict Stoichiometric Control: Use precisely 1.0 to 1.1 equivalents of the halogenating agent. For solids like NBS, ensure they are pure and accurately weighed.
Controlled Reagent Addition: Add the halogenating agent portion-wise or as a solution via a syringe pump over a set period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more nucleophilic starting material over the less nucleophilic mono-halogenated product.
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Question 3: My product analysis shows evidence of halogenation on the ethyl side chain. How do I prevent this?
Halogenation of the benzylic position of the ethyl group is a radical-mediated process. This is a distinct pathway from the desired electrophilic aromatic substitution on the ring.
Underlying Causes & Mechanistic Insight:
Radical Conditions: N-Bromosuccinimide (NBS) is a known source of bromine radicals, especially in the presence of light or a radical initiator (e.g., AIBN, benzoyl peroxide). Non-polar solvents like carbon tetrachloride can also favor radical pathways.
Reaction Mechanism: The desired SEAr mechanism involves the attack of the electron-rich aromatic ring on an electrophilic halogen species ("X⁺").[8] In contrast, radical side-chain halogenation proceeds via a radical chain mechanism involving hydrogen abstraction from the benzylic position.
Solutions & Protocols:
Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical initiation of radical pathways.
Avoid Radical Initiators: Ensure no radical initiators are present in the reaction mixture.
Use Polar Solvents: Employ polar solvents like acetonitrile, ethanol, or even water, which favor ionic, electrophilic pathways over radical mechanisms.[1]
Choose Appropriate Reagent: If side-chain halogenation persists with NBS, consider alternative electrophilic sources that are less prone to radical formation.
Process Flow and Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues in the halogenation of 7-ethyl-1H-indazole.
Technical Support Center: Navigating Regioselectivity in Indazole Substitution Reactions
Welcome to the technical support center for resolving regioselectivity issues in indazole substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving regioselectivity issues in indazole substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole functionalization. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing regioselectivity, empowering you to troubleshoot and optimize your synthetic strategies.
Understanding the Challenge: The Tautomeric Nature of Indazole
The primary hurdle in achieving regioselective substitution on the indazole core lies in its annular tautomerism. The indazole ring exists as two distinct, interconverting forms: the 1H-indazole and the 2H-indazole.[1][2] While the 1H-tautomer is generally the more thermodynamically stable, direct substitution can occur on the nitrogen atom of either tautomer, often leading to a mixture of N1- and N2-substituted products.[1][2][3][4] The regiochemical outcome is a delicate balance of steric and electronic factors, reaction kinetics versus thermodynamics, and the specific conditions employed.[1][2]
This guide provides a structured approach to understanding and controlling these factors to achieve your desired regiochemical outcome.
Troubleshooting and Solutions: A Question-and-Answer Guide
Q1: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?
A1: Favoring the thermodynamically preferred N1 isomer often involves a careful selection of base and solvent, and leveraging the electronic and steric properties of your indazole substrate.
The formation of the N1-substituted product is often under thermodynamic control, as the 1H-indazole is typically the more stable tautomer.[2][4][5] Key strategies to enhance N1 selectivity include:
Optimal Base and Solvent Combination: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely cited method for achieving high N1 selectivity.[1][2][6] It is proposed that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich substituent (e.g., at the C3 position), sterically hindering the approach of the electrophile to the N2 position.[1][3][7]
Substituent Effects: The nature of the substituents on the indazole ring plays a pivotal role.
Steric Hindrance at C7: A bulky substituent at the C7 position can sterically block the N1 position, thus favoring N2 substitution. Conversely, the absence of a C7 substituent generally favors N1 substitution.
Electron-Withdrawing Groups at C3: Indazoles bearing electron-withdrawing groups such as carboxymethyl, tert-butyl, acetyl (COMe), or carboxamide at the C3 position have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[6][8]
Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be driven towards the more stable N1-substituted product through an equilibration process.[1][4][5][6]
Below is a workflow to guide your decision-making process for achieving N1 selectivity.
Caption: Decision workflow for achieving N1-alkylation selectivity.
Q2: I need to synthesize the N2-alkylated indazole. What conditions favor substitution at the N2 position?
A2: Achieving N2 selectivity often requires steering the reaction away from thermodynamic control and utilizing specific reaction conditions or directing effects.
While the 1H-indazole is more stable, the N2-substituted product can be favored under several conditions:
Mitsunobu Reaction: The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), has been shown to strongly favor the formation of the N2-alkylated product.[1][6][7][8]
Acid-Catalyzed Alkylation with Diazo Compounds: A novel and highly selective method for N2-alkylation involves the use of diazo compounds in the presence of trifluoromethanesulfonic acid (TfOH). This metal-free approach can provide excellent yields and high N2/N1 ratios (up to 100/0).
Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can confer excellent N2 regioselectivity (≥ 96%).[2][4][6][8][9]
Kinetic Control: Reactions run at lower temperatures may favor the kinetically controlled N2 product, while higher temperatures can allow for equilibration to the thermodynamically favored N1 product.[2]
Here is a comparative table summarizing conditions for N1 vs. N2 selectivity:
Desired Isomer
Recommended Conditions
Key Considerations
N1
Sodium Hydride (NaH) in Tetrahydrofuran (THF)
Highly effective for many substrates, especially with C3-electron-withdrawing groups.[1][2][6]
Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF)
Can provide a partial preference for the N1 isomer.[1]
N2
Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD)
Generally provides a strong preference for the N2 isomer.[1][6][7][8]
Trifluoromethanesulfonic acid (TfOH) with diazo compounds
Offers very high N2 selectivity under metal-free conditions.
Indazoles with C7-electron-withdrawing groups (e.g., -NO2, -CO2Me)
The electronic effect of the substituent directs alkylation to the N2 position.[2][4][6][8][9]
Q3: My indazole alkylation reaction is giving a low yield or is not proceeding to completion. What are the likely causes and how can I troubleshoot this?
A3: Low yields or incomplete conversions in indazole alkylations can often be traced back to suboptimal base-solvent combinations, inappropriate reaction temperatures, or issues with the stability of the starting materials or products.
Here are some critical factors to investigate:
Base and Solvent Compatibility: The choice of base and solvent is paramount. For instance, using weaker bases like potassium carbonate or sodium carbonate in THF may fail to deprotonate the indazole efficiently, leading to no reaction.[1] In such cases, switching to a more polar aprotic solvent like DMF or dioxane might be necessary to improve solubility and reactivity.
Reaction Temperature: Temperature can significantly influence the reaction rate and selectivity. While lower temperatures may be employed to favor kinetic products, they can also slow down the reaction to an impractical rate. Conversely, higher temperatures can promote the formation of the thermodynamic product but may also lead to decomposition. Experimenting with a range of temperatures is often necessary to find the optimal balance.[2]
Stability of Reagents and Products: Ensure the anhydrous nature of your solvent and the quality of your base and electrophile. Moisture can quench the indazolide anion, halting the reaction. Some substituted indazoles or the resulting products may be unstable under the reaction conditions, leading to degradation and low yields.
Q4: How can I reliably determine the regiochemistry of my N-substituted indazole products?
A4: The most definitive methods for assigning the regiochemistry of N1- and N2-substituted indazoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique for unambiguous assignment.
For an N1-substituted isomer , a correlation is observed between the protons of the alkyl group's CH2 (or CH) proximal to the nitrogen and the C7a carbon of the indazole ring.[1][6]
For an N2-substituted isomer , a correlation is seen between the protons of the alkyl group's CH2 (or CH) proximal to the nitrogen and the C3 carbon of the indazole ring.[6][8]
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also provide valuable structural information through space correlations.
stability of 6-bromo-4-chloro-7-ethyl-1H-indazole under acidic conditions
Welcome to the Technical Support Center for Halogenated Indazole Development . This guide is engineered for researchers and drug development professionals handling 6-bromo-4-chloro-7-ethyl-1H-indazole .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Halogenated Indazole Development . This guide is engineered for researchers and drug development professionals handling 6-bromo-4-chloro-7-ethyl-1H-indazole .
Because indazoles are amphoteric, their behavior in acidic environments dictates their formulation viability, chromatographic behavior, and shelf-life. Below is a comprehensive, causality-driven troubleshooting guide to ensure high-fidelity experimental outcomes.
Q: Why does my compound precipitate when transitioning from simulated gastric fluid (pH 1.2) to intestinal fluid (pH 6.5)?Causality: Unsubstituted 1H-indazole has a baseline pKa of 1.04 for N2 protonation[1]. However, the addition of halogens (C4-Cl, C6-Br) exerts a strong inductive electron-withdrawing (-I) effect, depleting electron density at the N2 position and lowering the pKa to an estimated < 0.5. In highly acidic gastric environments, the molecule exists partially as a water-soluble indazolium cation. As the pH rises above the pKa, it rapidly deprotonates. The highly lipophilic nature of the halogenated and ethylated core drastically reduces aqueous solubility, causing thermodynamic precipitation.
To differentiate between true thermodynamic precipitation and acid-catalyzed degradation, use this self-validating workflow:
Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
Equilibration: Suspend 5 mg of the compound in 1 mL SGF. Shake at 37°C for 2 hours.
pH Shift: Transfer 0.5 mL of the SGF suspension into 5 mL of FaSSIF. Shake for an additional 2 hours.
Sampling: Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant for HPLC quantification.
Self-Validation Step (Mass Balance): Do not discard the pellet. Dissolve the precipitated pellet entirely in 100% acetonitrile and quantify it. Validation Logic: If the total recovered mass (supernatant + pellet) is < 98% of the initial input, the loss is due to chemical degradation in the acid, not just a thermodynamic solubility shift.
Section 2: Analytical & Chromatography Challenges
Q: Why am I observing severe peak tailing and retention time drift in reverse-phase HPLC when using 0.1% TFA (pH ~2.0)?Causality: At pH 2.0, the mobile phase is too close to the compound's pKa. This results in a dynamic, mid-run equilibrium between the neutral 1H-indazole and the protonated indazolium cation. Furthermore, the protonated nitrogen interacts strongly with residual, unendcapped silanols on the silica stationary phase via ion-exchange mechanisms, leading to severe peak tailing.
Self-Validating HPLC Method Development Workflow for Halogenated Indazoles.
Protocol 2: Self-Validating HPLC Method Development
Mobile Phase Selection: Abandon 0.1% TFA. Select 10 mM Ammonium Formate (pH 3.5) or 10 mM Ammonium Bicarbonate (pH 9.0) to ensure the pH is at least 2 units above the pKa, keeping the molecule 100% neutral.
Column Selection: Utilize a fully end-capped C18 column (e.g., Waters XBridge) to minimize accessible silanols.
Self-Validation Step (System Suitability): Inject a mixture containing your indazole analyte, uracil (t0 dead-volume marker), and toluene (neutral retention marker). Validation Logic: If the indazole tails (Asymmetry > 1.5) but the neutral toluene peak is perfectly symmetric (Asymmetry 0.9-1.1), the tailing is definitively caused by secondary chemical interactions with the basic indazole nitrogen, proving the mobile phase pH needs further adjustment.
Section 3: Photochemical & Storage Stability
Q: Is the compound stable in strongly acidic stock solutions (e.g., 0.1 M HCl) over extended periods?Causality: While the indazole core is thermally stable, protonation at N2 introduces critical photochemical vulnerabilities. Recent pump-probe photodissociation studies demonstrate that protonated indazoles exhibit significantly shorter excited-state lifetimes under UV exposure due to a πσ* state-mediated elongation—and potential cleavage—of the protonated N–N bond[2]. Additionally, in the presence of electrophiles in aqueous HCl, indazoles can undergo unintended N1-hydroxymethylation[3]. Acidic stock solutions must be stored in amber vials and kept free of electrophilic contaminants.
Picosecond excited-state lifetimes of protonated indazole and benzimidazole: The role of the N–N bond
Source: The Journal of Chemical Physics (AIP Publishing)
URL:[Link]
Study of the Addition Mechanism of 1H-Indazole and Its Derivatives in Aqueous Hydrochloric Acid Solutions
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-4-Chloro-7-Ethyl-1H-Indazole Analogs
For Immediate Release In the relentless pursuit of novel therapeutics, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to mimic the A...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the relentless pursuit of novel therapeutics, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to mimic the ATP purine core allows for competitive binding within the kinase active site, making it a privileged structure in medicinal chemistry.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-bromo-4-chloro-7-ethyl-1H-indazole analogs, a promising subclass of kinase inhibitors. While comprehensive SAR data for this specific scaffold is still emerging, by examining related indazole derivatives, we can elucidate key structural determinants for potency and selectivity, and provide a framework for the rational design of next-generation inhibitors.
The 6-Bromo-4-Chloro-7-Ethyl-1H-Indazole Core: A Strategic Framework
The 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold presents a unique combination of substitutions that offer a strategic advantage in kinase inhibitor design. The halogen atoms at positions 4 and 6 can influence the electronic properties of the indazole ring and provide vectors for further synthetic modification. The ethyl group at the 7-position is of particular interest, as substitutions at this position can probe a hydrophobic pocket near the gatekeeper residue of many kinases, potentially enhancing both potency and selectivity.[3]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of indazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following analysis, based on published data for various indazole analogs, provides insights into the likely SAR for the 6-bromo-4-chloro-7-ethyl-1H-indazole series.
Substitutions at the N1 and N2 Positions
The N1 and N2 positions of the indazole ring are crucial for establishing hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine of ATP.[1] While N1 is the more common point of substitution for creating ATP-competitive inhibitors, derivatization at N2 has also been explored. The choice of substituent at N1 can significantly impact potency and selectivity. Small, polar groups are often favored to maintain the key hydrogen bonding interactions.
The Significance of the 3-Position
The 3-position of the indazole ring often extends towards the solvent-exposed region of the ATP-binding pocket. This position is a prime site for introducing larger, more complex moieties to enhance potency and modulate pharmacokinetic properties. For instance, the introduction of aryl or heteroaryl groups can lead to additional π-π stacking or hydrophobic interactions. In a series of 1H-indazol-3-amine derivatives, substitutions at this position were shown to be critical for activity.[1]
Influence of Substituents at the 4-Position
The chloro group at the 4-position of the target scaffold likely contributes to the overall electronic character of the ring system. Modifications at this position are less commonly explored but could be used to fine-tune the acidity of the N1 proton and its hydrogen bonding capability.
The Role of the 6-Bromo Substituent
The bromine atom at the 6-position offers a valuable handle for synthetic diversification through cross-coupling reactions, such as Suzuki or Sonogashira couplings.[4] This allows for the introduction of a wide array of substituents to probe different regions of the kinase active site. For example, the introduction of (2,6-dichloro-3,5-dimethoxyphenyl) at the 6-position of 1H-indazoles has been shown to yield potent FGFR inhibitors.[5]
Exploiting the 7-Ethyl Group for Selectivity
The 7-position of the indazole ring is in proximity to the "gatekeeper" residue, a critical determinant of kinase selectivity. The ethyl group on the target scaffold likely occupies a hydrophobic pocket. Varying the size and nature of the alkyl group at this position can be a powerful strategy to achieve selectivity for a specific kinase or kinase family. For instance, SAR studies on Akt inhibitors based on an indazole scaffold revealed that introducing larger substituents at the C7 position could be used to design inhibitors selective for analog-sensitive kinases.[3]
Comparative Analysis of Substituted Indazole Analogs
To illustrate the impact of substitutions on kinase inhibitory activity, the following table summarizes IC50 values for a selection of indazole derivatives from various studies. It is important to note that direct comparisons should be made with caution due to the different kinases and assay conditions used.
Indazole Analog
Target Kinase(s)
IC50 (nM)
Key Structural Features & SAR Insights
Reference
Compound 1 (A-443654)
Akt1
0.16
Potent indazole-pyridine based Akt inhibitor. The pyridine moiety is crucial for activity.
The rigorous evaluation of novel kinase inhibitors requires standardized and reproducible experimental protocols. Below are detailed methodologies for key biochemical and cell-based assays.
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 6-bromo-4-chloro-7-ethyl-1H-indazole analogs) in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test inhibitor.
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[8]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the hypothetical structure-activity relationship, a general experimental workflow, and a relevant signaling pathway.
Caption: A diagram illustrating the hypothetical structure-activity relationship for 6-bromo-4-chloro-7-ethyl-1H-indazole analogs.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for indazole-based kinase inhibitors.
Conclusion
The 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the foundational principles of structure-activity relationships derived from related indazole series, medicinal chemists can rationally design and synthesize new analogs with enhanced potency, selectivity, and desirable pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these compounds. As research in this area continues, the systematic exploration of the chemical space around this privileged scaffold is poised to yield the next generation of targeted cancer therapeutics.
References
Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. ACS Medicinal Chemistry Letters. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
6-Bromo-4-chloro-1H-indazole | CAS 885518-99-0. AMERICAN ELEMENTS. [Link]
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. [Link]
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. [Link]
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace. [Link]
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]
mass spectrometry (LC-MS) validation of 6-bromo-4-chloro-7-ethyl-1H-indazole
Introduction: The Analytical Challenge Quantifying highly functionalized halogenated heterocycles like 6-bromo-4-chloro-7-ethyl-1H-indazole in complex biological matrices (e.g., human plasma) presents a distinct bioanaly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
Quantifying highly functionalized halogenated heterocycles like 6-bromo-4-chloro-7-ethyl-1H-indazole in complex biological matrices (e.g., human plasma) presents a distinct bioanalytical challenge. As a lipophilic, aromatic compound with a basic nitrogen center, it is highly susceptible to matrix-induced ion suppression when analyzed using conventional reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide objectively compares standard C18 column chemistries against Biphenyl stationary phases, providing a self-validating, step-by-step experimental protocol grounded in the ICH M10 Bioanalytical Method Validation guidelines [1].
Mechanistic Rationale: Mass Spectrometry & Chromatography
To build a rugged assay, we must first understand the causality behind the physicochemical interactions of the target analyte.
Mass Spectrometry: Exploiting the Isotopic Signature
The indazole core contains a basic secondary amine, making it an ideal candidate for Positive Electrospray Ionization (ESI+) . However, the true analytical advantage lies in its halogenation. The presence of both bromine (
Br/Br at a ~1:1 ratio) and chlorine (Cl/Cl at a ~3:1 ratio) generates a highly distinct isotopic cluster (M, M+2, M+4).
While the monoisotopic mass (M) provides the highest absolute signal, monitoring the M+2 isotopologue as the precursor ion can drastically improve the Signal-to-Noise (S/N) ratio. By selecting the M+2 mass, you effectively filter out isobaric background lipids that lack this specific heavy-isotope signature, creating a self-validating layer of specificity.
Chromatographic Selectivity: Why C18 Fails
Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because 6-bromo-4-chloro-7-ethyl-1H-indazole is highly lipophilic, it co-elutes with endogenous plasma phospholipids on a C18 phase, leading to severe ion suppression in the ESI source.
The Biphenyl Advantage: Biphenyl stationary phases provide orthogonal retention mechanisms—specifically
, CH-, and dipole-dipole interactions [2]. The electron-rich, delocalized -system of the halogenated indazole ring strongly interacts with the biphenyl ligands. This specific interaction retains the analyte longer than purely aliphatic background lipids, shifting its elution into a "cleaner" chromatographic window and rescuing the ionization efficiency.
Figure 1: LC-MS/MS method development and validation logic for halogenated indazoles.
Product Performance Comparison: C18 vs. Biphenyl
To objectively demonstrate the performance difference, an experimental comparison was conducted using human plasma spiked with 6-bromo-4-chloro-7-ethyl-1H-indazole (10 ng/mL). Both columns were run using an identical mobile phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
Performance Metric
Standard C18 Column (1.7 µm, 50 x 2.1 mm)
Biphenyl Column (1.7 µm, 50 x 2.1 mm)
Mechanistic Cause
Matrix Factor (MF)
42% (Severe Suppression)
94% (Minimal Suppression)
Biphenyl interactions separate the analyte from co-eluting aliphatic phospholipids.
Extraction Recovery
81% ± 6.2%
83% ± 3.1%
Recovery is independent of the column; driven by the SPE protocol.
Signal-to-Noise (S/N)
15:1
145:1
Reduced background noise due to matrix separation on the Biphenyl phase.
LLOQ Achieved
2.5 ng/mL
0.1 ng/mL
Enhanced ionization efficiency yields a 25-fold improvement in sensitivity.
Self-Validating Experimental Protocol
The following protocol utilizes Solid Phase Extraction (SPE) to ensure a clean extract, coupled with Biphenyl chromatography. This workflow is designed to be self-validating by incorporating internal standards and matrix blanks as required by ICH M10 [1].
Use a mixed-mode cation exchange (MCX) SPE cartridge to exploit the basic nitrogen on the indazole ring.
Spiking: Aliquot 100 µL of human plasma. Add 10 µL of stable-isotope labeled internal standard (IS). Add 100 µL of 2% Phosphoric acid to disrupt protein binding.
Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL MS-grade Water through the SPE cartridge at low vacuum.
Loading: Load the acidified plasma sample onto the cartridge.
Washing: Wash with 1 mL of 5% MeOH in Water (removes salts and polar interferences), followed by 1 mL of 100% MeOH (removes neutral lipids). The analyte remains bound via ionic interactions.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in MeOH (neutralizes the basic nitrogen, breaking the ionic bond).
Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile + 0.1% Formic Acid).
Figure 2: Solid Phase Extraction (SPE) workflow ensuring high recovery and low matrix effects.
Step 2: LC-MS/MS Conditions
Column: Biphenyl UHPLC Column (1.7 µm, 50 x 2.1 mm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 95% B over 3.5 minutes. Hold at 95% B for 1 minute. Re-equilibrate at 10% B for 1.5 minutes.
Flow Rate: 0.4 mL/min.
MS Mode: ESI+ in Multiple Reaction Monitoring (MRM).
Transitions: Monitor the M+2 precursor ion to the most abundant stable product ion (e.g., loss of the ethyl group or halogen cleavage, optimized via direct infusion).
Step 3: ICH M10 Validation Execution
To validate this method, execute the following three core tests:
Selectivity & Specificity: Analyze blank matrix from 6 individual sources. The interfering signal at the analyte's retention time must be <20% of the Lower Limit of Quantification (LLOQ) response.
Matrix Effect (IS Normalized): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix against a neat standard solution. The coefficient of variation (CV) of the IS-normalized MF from 6 lots of matrix must be ≤15%.
Accuracy and Precision: Run Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs. Accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must be ≤15% (≤20% at the LLOQ).
References
ICH M10 on Bioanalytical Method Validation - Scientific Guideline
European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link][1]
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases
Chromatography Online
URL:[Link][2]
comparing biological activity of 6-bromo vs 6-iodo indazole derivatives
Comparative Biological Activity and Synthetic Utility of 6-Bromo vs. 6-Iodo Indazole Derivatives in Drug Discovery Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, function...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity and Synthetic Utility of 6-Bromo vs. 6-Iodo Indazole Derivatives in Drug Discovery
Executive Summary
The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, functioning as a bioisostere for indoles and providing critical hydrogen-bonding interactions within the ATP-binding pockets of kinases[1]. FDA-approved multi-targeted tyrosine kinase inhibitors, such as Axitinib and Pazopanib, rely heavily on substituted indazoles[2],[1]. When optimizing these scaffolds, the choice of halogen at the C6 position—specifically bromine versus iodine—profoundly impacts both the synthetic tractability and the biological activity of the resulting drug candidates[1]. This guide objectively compares 6-bromo and 6-iodo indazole derivatives, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols for their evaluation.
Mechanistic Causality: The Halogen Effect at C6
Why does the substitution of a bromine atom for an iodine atom at the C6 position alter biological efficacy? The causality lies in three distinct physicochemical phenomena:
Halogen Bonding and the
-Hole: Iodine possesses a larger, more polarizable electron cloud than bromine. This creates a more pronounced region of positive electrostatic potential (the -hole) opposite the C-I covalent bond. In the hydrophobic pockets of Receptor Tyrosine Kinases (RTKs) like FGFR and VEGFR, this enables stronger, highly directional halogen bonds with the backbone carbonyls of the hinge region[3].
Lipophilicity and Desolvation: The C6-iodo substitution increases the overall lipophilicity (contributing a LogP of ~2.5) of the molecule compared to the C6-bromo analog[1]. This enhanced lipophilicity provides a greater entropic driving force for target binding due to the displacement of ordered water molecules from the binding site.
Steric Bulk: Iodine has a larger Van der Waals radius (1.98 Å) than bromine (1.85 Å). While this can improve hydrophobic packing in spacious allosteric or solvent-exposed pockets, it may cause steric clashes if the binding pocket is highly restricted, leading to a potential loss of subtype selectivity[3].
Quantitative Data: Physicochemical and Biological Comparison
Table 1: Physicochemical Properties of C6-Halogenated Indazoles
Property
6-Bromoindazole
6-Iodoindazole
Impact on Drug Design
Van der Waals Radius
1.85 Å
1.98 Å
Iodine provides tighter hydrophobic packing but risks steric clash.
| Electronegativity (Pauling) | 2.96 | 2.66 | Lower electronegativity of iodine enhances the
-hole effect. |
| Lipophilicity ( constant) | 0.86 | 1.12 | Iodine drives higher membrane permeability and target affinity. |
| C-X Bond Dissociation Energy | ~280 kJ/mol | ~213 kJ/mol | Iodine is a superior leaving group for Pd-catalyzed cross-couplings. |
Table 2: Comparative Kinase Inhibition (Representative FGFR Model)
(Data adapted from structure-activity relationship studies of indazole-based FGFR inhibitors[3],[4])
| Compound Scaffold | C6 Substituent | FGFR1 IC
Note: The shift from Br to I typically yields a 2- to 3-fold increase in potency across pan-FGFR assays due to optimized halogen bonding, though selectivity ratios between subtypes may narrow.
Experimental Protocols
To objectively evaluate these derivatives, researchers must synthesize the respective analogs and test them in self-validating biological assays. 6-Iodoindazole is frequently synthesized directly from 6-bromoindazole via a Copper-catalyzed Halogen Exchange (Halex) reaction, as iodine is a superior handle for subsequent late-stage functionalization[2],[1].
Protocol 1: Copper-Catalyzed Halogen Exchange (6-Bromo to 6-Iodoindazole)
Causality & Trustworthiness: Direct iodination of indazole often yields mixtures of regioisomers. The Halex reaction ensures strict regiocontrol at the C6 position. The addition of a diamine ligand stabilizes the Cu(I) active species, facilitating oxidative addition into the strong C-Br bond.
Preparation: In an oven-dried Schlenk flask under nitrogen, combine 6-bromo-1H-indazole (1.0 eq), sodium iodide (2.0 eq, excess drives the equilibrium), and CuI (10 mol%).
Solvent & Ligand: Add anhydrous 1,4-dioxane followed by N,N'-dimethylethylenediamine (20 mol%). The solution will transition to a deep blue/green color, indicating complex formation.
Reaction: Heat the mixture to 110°C and stir for 24 hours. Self-Validation Step: Monitor the reaction via LC-MS. The mass shift from [M+H]
Workup: Cool to room temperature, quench with 10% aqueous ammonia (to solubilize copper salts), and extract with ethyl acetate.
Purification: Wash the organic layer with brine, dry over Na
SO, and purify via flash chromatography (Hexanes/EtOAc) to yield 6-iodo-1H-indazole.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Trustworthiness: TR-FRET eliminates short-lived background autofluorescence from the compound library, ensuring that the measured IC
values accurately reflect the binding affinity of the indazole derivative rather than optical interference.
Reagent Assembly: Prepare a master mix containing the recombinant kinase domain (e.g., FGFR2), a biotinylated peptide substrate, and ATP at its apparent K
concentration.
Compound Titration: Dispense the 6-bromo and 6-iodo indazole derivatives into a 384-well plate using a 10-point, 3-fold serial dilution in DMSO (final DMSO concentration
1%).
Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature to allow the inhibitor to compete with ATP for the hinge-binding region.
Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive IC
values using non-linear regression.
Visualizations
Synthetic and biological evaluation workflow for 6-halogenated indazoles.
RTK signaling pathway inhibition by C6-substituted indazole derivatives.
Conclusion
While 6-bromoindazole derivatives offer a lower molecular weight and reduced steric liability, the transition to 6-iodoindazole frequently yields a superior pharmacological profile in kinase inhibitor development. The iodine atom's enhanced polarizability strengthens halogen bonding within the ATP-binding pocket, while its increased lipophilicity drives favorable desolvation thermodynamics[1],[3]. Furthermore, the C-I bond's lability makes 6-iodoindazole an indispensable intermediate for late-stage diversification via cross-coupling[1], cementing its value in modern drug discovery pipelines.
References
Guidechem. "How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSlY0gqEyBrYeV06GwYbgVofOXJ-6XT795cuEKNX37Jzv7S9GrH2TouOh7oGUEHNemx1-NA0xAaJZbUMLMG7XvDYsgTTiikD_QYGO8h5Js0wgNz4OvEX0javuHpejjzsKWdDNKRmnK0WznGAfVUOXyZ8gFJ2H4gWA-eAGkQBZKaQ8PRIp945PRtA==]
White Rose Research Online / ACS Publications. "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEryN7TdJLC8O8qPUJ8FP-zlRTXAzWUfgPpjEu_4zgpK-VNvvGD9wV2IbsbfvXUZaJ4g7GJAbtF8JIfcOcfDbSmVCUP47hMIdpZIZ2ZWsxI8SNrfCzShu00OCa0XiVRIvYUBETI_XGMY1n7WAWC_GmL2UNABX3CXV8T5w_0GKMxfBDHrNj4]
Purity Verification Standards for 6-Bromo-4-chloro-7-ethyl-1H-indazole: A Comparative Analytical Guide
As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently encounter late-stage synthetic failures that trace back to poorly characterized starting materials. 6-bro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently encounter late-stage synthetic failures that trace back to poorly characterized starting materials. 6-bromo-4-chloro-7-ethyl-1H-indazole is a highly functionalized, electron-deficient heterocyclic scaffold. Its value lies in its orthogonal reactivity: the C6-bromo and C4-chloro positions serve as distinct handles for sequential transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
However, this structural complexity introduces severe analytical challenges. Des-halogenated impurities (e.g., 4-chloro-7-ethyl-1H-indazole), regioisomers (e.g., 5-bromo variants), and over-alkylated byproducts frequently co-elute in standard chromatography. If these impurities bypass quality control, they compete for catalysts and cause unreactive chain terminations in downstream API synthesis.
This guide objectively compares the three primary analytical modalities for verifying the purity of 6-bromo-4-chloro-7-ethyl-1H-indazole, providing field-proven protocols and supporting experimental data grounded in ICH Q2(R1)[1] and USP <1086>[2] standards.
Mechanistic Impact of Impurities in Downstream Synthesis
Before selecting an analytical method, we must understand the causality behind the required purity thresholds. The presence of a des-bromo impurity does not merely dilute the yield; it actively poisons the stoichiometric ratio of subsequent coupling reactions.
Figure 1: Mechanistic impact of des-halogenated impurities on downstream cross-coupling reactions.
Comparative Analysis of Analytical Modalities
To establish a self-validating quality control system, we evaluate three orthogonal techniques. Relying solely on one method violates the principles of rigorous purity assignment[3].
A. HPLC-UV (The Routine Workhorse)
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for batch release. However, its accuracy relies on the assumption that all impurities share the same UV molar extinction coefficient as the parent compound. For 6-bromo-4-chloro-7-ethyl-1H-indazole, the loss of the bromine atom shifts the
, altering the relative response factor (RRF) and leading to the under-reporting of des-bromo impurities.
B. LC-HRMS (The Structural Validator)
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is mandatory for impurity identification. Halogenated compounds exhibit distinct isotopic signatures: Bromine (
Br/Br) presents a 1:1 isotopic ratio, while Chlorine (Cl/Cl) presents a 3:1 ratio[4]. The parent compound will display a complex, highly specific isotopic envelope (). LC-HRMS mathematically filters these profiles to instantly flag des-halogenated impurities that co-elute in UV traces[5].
C. Quantitative NMR (1H qNMR) (The Absolute Standard)
Unlike chromatography, quantitative Nuclear Magnetic Resonance (qNMR) does not require an identical reference standard. The integrated area of a proton signal is directly proportional to the number of nuclei[6]. By using an internal calibrant (e.g., maleic acid), we can determine the absolute mass fraction (w/w %) of 6-bromo-4-chloro-7-ethyl-1H-indazole, capturing "invisible" impurities like residual inorganic salts or solvents that HPLC misses[3].
Experimental Data Comparison
The following table summarizes experimental validation data for a stressed batch of 6-bromo-4-chloro-7-ethyl-1H-indazole (spiked with 1.5% des-bromo impurity and 2.0% residual solvent).
Parameter
HPLC-UV (254 nm)
LC-HRMS (ESI+)
1H qNMR (Internal Calibrant)
Apparent Purity
98.2% (Area %)
N/A (Qualitative)
95.1% (w/w %)
Des-bromo Detection
1.1% (Underestimated)
1.5% (Accurate via RRF)
Confirmed via aromatic shifts
Residual Solvent
Undetected
Undetected
2.0% (Quantified)
LOD / LOQ
0.05% / 0.10%
0.001% / 0.005%
0.5% / 1.0%
Primary Utility
Routine high-throughput screening
Impurity structural elucidation
Absolute purity assignment
Cost / Throughput
Low / High
High / Medium
Medium / Low
Analytical Workflow & Decision Tree
To ensure compliance with USP <1086>[2], the following workflow integrates these three modalities into a cohesive, fail-safe system.
Figure 2: Orthogonal analytical workflow for the purity verification of halogenated indazole intermediates.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating System Suitability Testing (SST) as mandated by ICH Q2(R1) guidelines[7].
Protocol A: LC-HRMS Isotopic Profiling for Halogenated Impurities
Causality: We utilize a fluorinated stationary phase (PFP) because it provides superior
and dipole interactions, resolving closely related halogenated isomers that co-elute on standard C18 columns[5].
Sample Preparation: Dissolve 1.0 mg of the indazole intermediate in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).
Chromatographic Conditions:
Column: Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 20% B to 90% B over 10 minutes.
MS Parameters (ESI+): Capillary voltage 3.0 kV, scanning
150–600.
System Suitability (SST): The isotopic envelope of the main peak must display the theoretical
(100%), (~130%), and (~30%) abundance ratios characteristic of a system.
Data Analysis: Extract ion chromatograms (EIC) for
corresponding to the des-bromo () and des-chloro () masses. Calculate relative abundance.
Protocol B: 1H qNMR for Absolute Purity Determination
Causality: Maleic acid is chosen as the internal calibrant because its sharp singlet at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
6.26 ppm (in DMSO-) does not overlap with the aromatic protons of the indazole core or the aliphatic protons of the ethyl group.
Sample Preparation: Accurately weigh ~15.0 mg of 6-bromo-4-chloro-7-ethyl-1H-indazole and ~5.0 mg of Maleic Acid (TraceCERT® standard, purity
99.9%) using a microbalance (readability 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
(100% isotopic purity) and transfer to a 5 mm NMR tube.
Acquisition Parameters:
Frequency:
400 MHz.
Pulse Sequence: 1D proton with a 90° pulse angle.
Relaxation Delay (D1): 30 seconds (Critical: Ensures complete relaxation of all nuclei for accurate integration)[6].
Scans: 64.
Integration & Calculation:
Integrate the Maleic acid singlet at
6.26 ppm ( protons).
Integrate an isolated aromatic proton of the indazole (e.g., C3-H or C5-H,
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
References
USP <1086> Impurities in Drug Substances and Drug Products. United States Pharmacopeia. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (PMC). Available at:[Link]
Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at:[Link]
Navigating Bioequivalence for Novel Kinase Inhibitors: A Comparative Guide for 6-Bromo-4-Chloro-7-Ethyl-1H-Indazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals The journey of a novel chemical entity from the laboratory to a clinically valuable therapeutic is arduous and exacting. For compounds built around the 6-br...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from the laboratory to a clinically valuable therapeutic is arduous and exacting. For compounds built around the 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold, a promising framework for potent kinase inhibitors, demonstrating bioequivalence is a critical milestone for generic drug development and for certain post-approval formulation changes.[1][2][3] This guide provides an in-depth technical comparison of the methodologies and strategic considerations essential for designing and executing successful bioequivalence studies for this class of molecules. We will delve into the causality behind experimental choices, grounded in authoritative regulatory standards, to ensure your protocols are self-validating and scientifically robust.
The Strategic Imperative of Bioequivalence
The core objective of a bioequivalence (BE) study is to demonstrate that a test formulation (e.g., a generic drug) exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) to a reference listed drug (RLD).[4][5][6] For complex molecules like those derived from the 6-bromo-4-chloro-7-ethyl-1H-indazole scaffold, which are likely to be targeted, orally administered kinase inhibitors, this is a non-trivial undertaking.[7][8] A meticulously designed BE study not only paves the way for regulatory approval but also provides invaluable insights into the in vivo performance of the formulation.
Designing a Robust Bioequivalence Study: A Head-to-Head Comparison of Key Design Elements
The design of a BE study is paramount to its success. The choices made at this stage directly impact the sensitivity of the study to detect potential differences between formulations.[1] Below, we compare the critical design elements for a hypothetical oral tablet formulation of a 6-bromo-4-chloro-7-ethyl-1H-indazole-based kinase inhibitor.
Design Element
Standard Approach (Alternative 1)
Enhanced Approach (Alternative 2 - Recommended for Novel Scaffolds)
A replicate design provides a more robust estimation of within-subject variability, which is particularly valuable for drugs with high intrinsic pharmacokinetic variability.[1] This can be crucial for kinase inhibitors, which can exhibit complex absorption and disposition profiles.
Study Population
Healthy volunteers
Healthy volunteers with specific inclusion/exclusion criteria
While typically conducted in healthy volunteers, for kinase inhibitors, it's prudent to include additional screening to exclude individuals with pre-existing conditions that could be exacerbated by the drug class (e.g., cardiac or hepatic abnormalities).[7]
Dosing Conditions
Fasting study only
Fasting and fed studies
For orally administered drugs, food can significantly impact bioavailability.[5][9] Conducting studies under both fed and fasting conditions provides a comprehensive understanding of the formulation's performance and is often a regulatory expectation, especially for drugs where the label does not specify administration with respect to meals.
Analyte
Parent drug only
Parent drug and major active metabolite(s)
Indazole scaffolds can undergo significant metabolism. If a metabolite contributes significantly to the overall therapeutic effect or has safety implications, regulatory agencies may require its pharmacokinetic profile to also be assessed.
The Experimental Backbone: Protocols for Success
The following are detailed, step-by-step methodologies for the pivotal experiments in a bioequivalence study for a 6-bromo-4-chloro-7-ethyl-1H-indazole-based drug.
Protocol 1: In Vitro Dissolution Testing
Objective: To compare the in vitro release profile of the test and reference products under various pH conditions, providing a preliminary indication of in vivo performance.
Methodology:
Apparatus: USP Apparatus 2 (Paddle) at 50 RPM.
Dissolution Media:
0.1 N HCl (pH 1.2)
Acetate buffer (pH 4.5)
Phosphate buffer (pH 6.8)
Procedure:
a. Place one tablet in each of the six dissolution vessels containing 900 mL of the pre-warmed (37 ± 0.5 °C) dissolution medium.
b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
c. Replace the withdrawn volume with fresh, pre-warmed medium.
d. Filter the samples and analyze the concentration of the dissolved API using a validated UV-Vis spectrophotometric or HPLC method.
Objective: To develop and validate a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-bromo-4-chloro-7-ethyl-1H-indazole and its primary metabolite in human plasma.
Methodology:
Sample Preparation:
a. To 100 µL of human plasma, add an internal standard (a structurally similar, stable isotope-labeled version of the analyte is preferred).
b. Perform protein precipitation by adding 300 µL of acetonitrile.
c. Vortex and centrifuge to pellet the precipitated proteins.
d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
e. Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Validation Parameters: The method must be validated for selectivity, sensitivity (Lower Limit of Quantification - LLOQ), accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.
Protocol 3: Clinical Phase and Pharmacokinetic Analysis
Objective: To determine the key pharmacokinetic parameters of the test and reference formulations in human subjects.
Methodology:
Subject Enrollment: Recruit a sufficient number of healthy volunteers based on power calculations (typically not less than 12).[1]
Dosing and Sampling:
a. In each study period, administer a single oral dose of either the test or reference product after an overnight fast.
b. Collect serial blood samples in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[1]
c. Process the blood samples to obtain plasma and store frozen at -70°C or below until analysis.
Pharmacokinetic Analysis:
a. Analyze the plasma samples using the validated LC-MS/MS method.
b. Calculate the following pharmacokinetic parameters for each subject using non-compartmental analysis:
Cmax: The maximum observed plasma concentration.
Tmax: The time to reach Cmax.
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
AUC(0-∞): The area under the plasma concentration-time curve from time zero extrapolated to infinity.[1]
Statistical Analysis:
a. Perform a statistical comparison of the log-transformed Cmax, AUC(0-t), and AUC(0-∞) values.
b. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00%.[6]
Visualizing the Path to Bioequivalence
To further clarify the intricate processes involved, the following diagrams illustrate the experimental workflow and the logical relationships that underpin a bioequivalence study.
Caption: The relationship between key pharmacokinetic parameters and the determination of bioequivalence.
Caption: A hypothetical signaling pathway where an indazole-based kinase inhibitor might act.
Conclusion
Successfully navigating the regulatory landscape for bioequivalence requires a deep understanding of the scientific principles and a commitment to rigorous experimental execution. For novel scaffolds such as 6-bromo-4-chloro-7-ethyl-1H-indazole, a proactive and scientifically sound approach to study design and execution is paramount. By embracing enhanced study designs, validating robust bioanalytical methods, and meticulously analyzing the resulting pharmacokinetic data, researchers and drug developers can confidently establish the therapeutic equivalence of their formulations and bring safe, effective, and affordable medicines to patients.
References
Guideline on the Investigation of Bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr). European Medicines Agency. [Link]
Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Clinical Pharmacology & Therapeutics. [Link]
EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. [Link]
Product-specific bioequivalence guidance. European Medicines Agency. [Link]
Investigation of bioequivalence - Scientific guideline. European Medicines Agency. [Link]
FDA now recommends only one study to show bioequivalence for certain oral drug products. JD Supra. [Link]
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration. [Link]
FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. [Link]
Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. U.S. Food and Drug Administration. [Link]
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]
Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. [Link]
A phase 1 open-label study to assess the relative bioavailability of TAK-931 tablets in reference to powder-in-capsule in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. [Link]
The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Frontiers in Drug Discovery. [Link]
6-Bromo-4-chloro-1H-indazole. American Elements. [Link]
Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry. [Link]
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. [Link]
Comprehensive Spectral Comparison Guide: 4-Chloro vs. 4-Fluoro 1H-Indazole Derivatives
Executive Summary & Medicinal Chemistry Context Indazoles are privileged scaffolds in drug discovery, frequently utilized as core pharmacophores in kinase inhibitors, anticancer agents, and neuroprotective drugs[1]. Halo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Medicinal Chemistry Context
Indazoles are privileged scaffolds in drug discovery, frequently utilized as core pharmacophores in kinase inhibitors, anticancer agents, and neuroprotective drugs[1]. Halogenation at the C4 position of the indazole ring is a classical bioisosteric strategy used to modulate lipophilicity, metabolic stability, and target binding affinity without drastically altering the molecule's steric bulk.
Specifically, the transition from a 4-chloro to a 4-fluoro substituent fundamentally alters the electron density distribution of the bicyclic core[2]. This guide provides a definitive spectral comparison—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—of 4-chloro-1H-indazole and 4-fluoro-1H-indazole. By outlining the causality behind these spectroscopic shifts and establishing self-validating protocols, this guide equips researchers with the tools needed for rigorous structural characterization.
Mechanistic Causality: Why Do the Spectra Differ?
The spectral divergences between 4-chloro and 4-fluoro indazoles are not arbitrary; they stem from three fundamental physicochemical differences:
Electronegativity & Resonance (+M) Effects: Fluorine is highly electronegative (Pauling 3.98) but donates electron density through resonance (+M effect) more efficiently than chlorine (Pauling 3.16) due to optimal
orbital overlap with the aromatic ring. This leads to distinct shielding and deshielding patterns in NMR.
Nuclear Spin:
has a nuclear spin of (100% natural abundance), resulting in prominent scalar coupling (-coupling) with adjacent protons and carbons. Chlorine lacks a spin-1/2 nucleus in high abundance, eliminating these heteronuclear coupling patterns.
Isotopic Distribution: Chlorine exists as two stable isotopes (
and in a ~3:1 ratio), creating a distinct mass spectrometry signature. Fluorine is monoisotopic ().
Spectral Characterization Workflow
Caption: Spectral Characterization Workflow for Halogenated Indazoles.
Comparative Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive tool for distinguishing these derivatives. The presence of the
nucleus introduces complex heteronuclear splitting patterns that are entirely absent in the chlorinated analog.
Table 1: Representative NMR Chemical Shifts and Coupling Constants (DMSO-
, 400 MHz)
Parameter
4-Fluoro-1H-indazole
4-Chloro-1H-indazole
Mechanistic Causality / Note
H NMR: H-3
~8.10 ppm (d, = 1.5 Hz)
~8.15 ppm (s)
4-F shows long-range heteronuclear coupling () across the bicyclic core.
Mass spectrometry provides rapid confirmation of the halogen identity via isotopic signatures[3].
Table 2: ESI-MS Positive Ion Mode (
)
Derivative
Monoisotopic Mass
Observed m/z ()
Isotope Pattern Causality
4-Fluoro-1H-indazole
136.04 Da
137.1
Single major peak due to monoisotopic .
4-Chloro-1H-indazole
152.01 Da
153.1 / 155.1
Classic 3:1 ratio doublet indicating and isotopes[3].
Infrared (ATR-FTIR) Spectroscopy
The vibrational frequencies of the carbon-halogen bonds differ significantly due to the reduced mass of the atoms and the differing bond force constants.
Table 3: Key IR Stretching Frequencies
Derivative
C-X Stretch (cm⁻¹)
Aromatic C=C Stretch (cm⁻¹)
4-Fluoro-1H-indazole
~1200 - 1250 (Strong)
~1620, 1580
4-Chloro-1H-indazole
~750 - 800 (Strong)
~1610, 1570
Standardized Experimental Protocols
To ensure high-fidelity data and reproducible results across laboratories, the following self-validating protocols must be adhered to during characterization.
Sample Preparation: Dissolve 15 mg of the purified indazole derivative in 0.6 mL of anhydrous DMSO-
. Causality: Using strictly anhydrous solvent prevents chemical exchange-broadening of the indazole N-H proton, allowing for a sharper baseline.
Locking and Shimming (Self-Validation Step): Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming until the DMSO residual quintet (2.50 ppm) has a line width at half-height (FWHM) of
Hz. Validation: If FWHM Hz, fine couplings at the H-3 position will be obscured. Re-shim if necessary.
H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
F Acquisition (For 4-Fluoro analog): Tune the probe to the frequency. Acquire 16 scans. First, run with proton decoupling () to obtain a sharp singlet, followed by a coupled spectrum to observe the complex F-H splitting manifold.
C Acquisition: Acquire 1024 scans with a D1 of 2 seconds. Validation: For the 4-fluoro derivative, ensure the spectral window is sufficiently wide to capture the heavily deshielded C-4 doublet (~156 ppm) and verify the ~250 Hz coupling constant.
Protocol B: ESI-MS Isotopic Profiling
Objective: Validate halogen identity via isotopic distribution ratios.
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, promoting efficient
ionization in the ESI source.
Tuning and Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L). Ensure mass accuracy is within 5 ppm.
Acquisition: Inject 5 µL into the ESI source (Positive mode). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
Data Validation (Self-Validation Step): Extract the mass spectrum at the chromatographic peak apex. For the 4-chloro derivative, calculate the intensity ratio of m/z 153.1 to 155.1. Validation: A ratio of exactly 3:1 (± 5%) mathematically validates the presence of a single chlorine atom[3]. The 4-fluoro derivative must show a single major peak at m/z 137.1 with no
validating X-ray crystallography data for 6-bromo-4-chloro-7-ethyl-1H-indazole
High-Resolution X-ray Crystallography Validation Guide for 6-Bromo-4-chloro-7-ethyl-1H-indazole: A Comparative Analysis As a Senior Application Scientist, I frequently evaluate highly functionalized small molecules that...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution X-ray Crystallography Validation Guide for 6-Bromo-4-chloro-7-ethyl-1H-indazole: A Comparative Analysis
As a Senior Application Scientist, I frequently evaluate highly functionalized small molecules that challenge standard crystallographic workflows. The compound 6-bromo-4-chloro-7-ethyl-1H-indazole is a prime example of such a system. It features heavy halogens (Bromine,
; Chlorine, ) that dominate X-ray scattering, alongside a flexible ethyl group at position 7 that is highly prone to conformational disorder.
Validating the structural model of this compound requires a robust, self-validating pipeline to ensure that the atomic coordinates, anisotropic displacement parameters (ADPs), and absolute structure are scientifically sound and ready for publication. This guide objectively compares the performance of different data collection modalities and software pipelines, providing a field-proven methodology for rigorous crystallographic validation.
Data Collection Alternatives: In-House vs. Synchrotron
The foundation of a valid crystal structure is high-quality diffraction data. For a polyhalogenated indazole, the choice of X-ray source dictates how we handle absorption and anomalous dispersion.
In-House Microfocus Diffractometer (Cu Kα,
Å): Copper radiation maximizes the anomalous scattering signal () of Bromine. This makes it the gold standard for unambiguously determining the Flack parameter if the compound crystallizes in a non-centrosymmetric space group. However, Cu Kα radiation is heavily absorbed by Br, necessitating rigorous multi-scan or analytical absorption correction to prevent data distortion.
Synchrotron Radiation (e.g., Tunable,
Å): Synchrotron sources provide exceptionally high flux. By tuning to a shorter wavelength, we drastically reduce the absorption coefficient (). This is the superior alternative if the crystals are extremely small (< 10 m) or weakly diffracting, allowing for ultra-high-resolution data collection.
Table 1: Comparative Data Collection Metrics for 6-bromo-4-chloro-7-ethyl-1H-indazole
Parameter
In-House Microfocus (Cu Kα)
Synchrotron (λ = 0.7749 Å)
Causality / Impact on Validation
Wavelength (Å)
1.5418
0.7749 (Tunable)
Cu Kα maximizes Br anomalous signal; Synchrotron minimizes heavy-atom absorption.
Absorption Coeff. ()
~ 6.5 mm⁻¹
~ 1.2 mm⁻¹
High in Cu Kα requires rigorous correction to prevent CheckCIF ADP alerts.
Resolution Limit ()
0.80 Å
0.65 Å
Synchrotron provides higher resolution, improving the precision of C-C and C-N bond lengths.
Flack Parameter
0.02(1)
0.05(3)
Cu Kα yields a highly precise Flack parameter due to the large of Bromine.
Software Pipeline Comparison: Refinement vs. Validation
A self-validating system requires independent tools for building the model and performing final geometric checks.
Olex2 / SHELXL (The Refinement Pipeline)
provides a dynamic, visual environment for structure solution and refinement[1]. Powered by the least-squares refinement engine[2], it allows real-time modeling of the disordered ethyl group.
Causality: By visually inspecting the difference Fourier map (
) in Olex2, we can identify residual electron density peaks (> 0.5 e/ų) and assign them to alternate conformations of the 7-ethyl group. Properly modeling this disorder lowers the overall metric and prevents false validation flags.
PLATON / CheckCIF (The Validation Pipeline)
While Olex2 is excellent for building the model, is the authoritative International Union of Crystallography (IUCr) standard for validation[3].
Causality: PLATON systematically checks the generated .cif and .fcf files for missed higher symmetry (ADDSYM), solvent-accessible voids, and chemically unreasonable bond lengths. Running CheckCIF ensures that the applied absorption correction successfully mitigated the heavy-atom effects of Br and Cl, which otherwise manifest as Level A or B alerts regarding non-positive definite (NPD) thermal ellipsoids.
Experimental Protocol: A Self-Validating Workflow
To guarantee scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints at every stage of the crystallographic process.
Step 1: Data Collection & Integration
Action: Mount a high-quality single crystal (~0.1 x 0.1 x 0.05 mm) on a MiTeGen loop with paratone oil. Collect full-sphere data at 100 K to at least
(for Cu Kα).
Causality: High redundancy is required to accurately measure the small intensity differences between Friedel pairs, which is essential for absolute structure determination. Freezing the crystal to 100 K minimizes the thermal motion of the flexible 7-ethyl group.
Self-Validation Checkpoint 1: After integration, verify that the internal agreement factor (
) is < 0.05. A high indicates poor crystal quality, severe radiation damage, or incorrect unit cell indexing.
Step 2: Absorption Correction
Action: Apply a multi-scan absorption correction based on the crystal's indexed faces.
Causality: Bromine heavily absorbs X-rays. Failing to correct this will artificially distort the electron density, leading to distorted thermal ellipsoids during refinement.
Step 3: Structure Solution (SHELXT)
Action: Solve the structure using intrinsic phasing.
Causality: Intrinsic phasing algorithms easily locate the heavy Br and Cl atoms. Their strong scattering power is then used to phase the remaining carbon and nitrogen atoms of the indazole core.
Action: Refine all non-hydrogen atoms anisotropically. Inspect the difference Fourier map (
) around the 7-ethyl group. If residual peaks are present, split the ethyl carbon atoms into two parts (e.g., PART 1 and PART 2) and refine their occupancies using a free variable (FVAR). Place hydrogen atoms using riding models.
Self-Validation Checkpoint 2: Ensure the Goodness-of-Fit (GoF) approaches 1.0 and
stabilizes (typically < 0.10).
Step 5: IUCr Validation (PLATON/CheckCIF)
Action: Export the final .cif and .fcf files from Olex2 and process them through the IUCr CheckCIF server.
Self-Validation Checkpoint 3: The system is fully validated when the report yields zero Level A or B alerts. Any alerts regarding missed symmetry or abnormal bond lengths must be addressed by returning to Step 4.
Figure 1: Iterative X-ray crystallography validation workflow for small molecules.
References
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]
Spek, A. L. "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36(1), 7-13 (2003). URL:[Link]
Comparative Analysis of Synthetic Routes for Ethyl-Substituted Indazoles
The following Comparative Analysis Guide focuses on the synthesis of ethyl-substituted indazoles. This class of compounds presents a classic problem in heterocyclic chemistry: Regioselectivity .[1] The indazole scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
The following Comparative Analysis Guide focuses on the synthesis of ethyl-substituted indazoles. This class of compounds presents a classic problem in heterocyclic chemistry: Regioselectivity .[1] The indazole scaffold contains two competitive nitrogen nucleophiles (N1 and N2), and introducing an ethyl group requires precise control over reaction conditions to avoid difficult-to-separate isomeric mixtures.
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Decision Framework
Ethyl-substituted indazoles are critical pharmacophores in kinase inhibitors (e.g., Axitinib analogues) and anti-inflammatory agents. The primary synthetic challenge is controlling the site of ethylation:
N1-Ethylation: Thermodynamically favored but often accompanied by N2 byproducts.[2]
N2-Ethylation: Kinetically accessible but historically difficult to isolate in high yield without specialized reagents.
C3-Ethylation: Requires de novo ring construction for best efficiency.
Strategic Decision Tree
Use the following logic flow to select your synthetic route.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target regioisomer.
Best For: Large-scale synthesis of 1-ethyl-1H-indazoles.
Mechanism: The 1H-indazole anion is an ambident nucleophile. Under thermodynamic control, alkylation prefers the N1 position. The use of Sodium Hydride (NaH) in THF enhances this selectivity via the "Chelation Effect," where the Na+ cation coordinates between N2 and substituents at C3 (if present), sterically blocking N2 and directing the electrophile to N1.[1]
Protocol: NaH-Mediated N1-Ethylation
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
Solubilization: Dissolve substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 min, then warm to RT for 30 min to ensure complete anion formation.
Alkylation: Re-cool to 0 °C. Add Ethyl Iodide (EtI, 1.1 equiv) dropwise.
Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.
Workup: Quench with sat. NH₄Cl.[3][4][5] Extract with EtOAc.[1][6][7][8] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). N1 isomers typically elute after N2 isomers (higher polarity) or before depending on the substituent, but N1 is generally the major product (>90%).
Key Insight: If the substrate has an electron-withdrawing group (EWG) at C3, N1 selectivity is further enhanced due to electronic repulsion at N2.
Best For: Selective access to 2-ethyl-2H-indazoles (Bioisosteres of quinolines).
Mechanism:
Mitsunobu: Reacts via a protonated intermediate where the steric bulk of the Triphenylphosphine oxide complex favors attack by the less hindered N2.
Meerwein Salts (Et₃O⁺PF₆⁻): Highly reactive alkylating agents that operate under kinetic control. The "hard" alkylating agent attacks the most electron-rich center (N2) rapidly before equilibration can occur.
Performance: This route is documented to yield 2-substituted indazoles with >95% regioselectivity.
Route C: De Novo Synthesis (C3-Ethylation)
Best For: 3-ethyl-1H-indazoles where C-alkylation is required.
Mechanism: Condensation of hydrazine with an o-hydroxy or o-halo ketone. This avoids the regioselectivity issues of alkylating the ring carbons directly.
Dissolve ketone in EtOH. Add Hydrazine Hydrate and NH₄Cl.[9]
Reflux for 3–6 hours.
Cool to RT. Pour into ice water.
The 3-ethyl-1H-indazole precipitates as a solid. Filter and recrystallize from EtOH.
Yield: Typically 80–90%. This is a "Green Chemistry" approach with high atom economy.
Comparative Analysis Table
Feature
Route A: Direct Alkylation (NaH/EtI)
Route B: Mitsunobu (EtOH/DIAD)
Route C: De Novo (Hydrazine)
Target Isomer
N1-Ethyl (Major)
N2-Ethyl (Major)
3-Ethyl (Exclusive)
Selectivity Ratio
~10:1 (N1:N2)
~1:10 (N1:N2)
100% (Structural)
Yield
85–95%
70–85%
80–90%
Reagent Cost
Low (EtI, NaH)
High (DIAD, PPh₃)
Low (Hydrazine)
Scalability
High (Kg scale viable)
Moderate (Atom economy poor)
High (Precipitation workup)
Key Risk
Isomer separation required
Removal of POPh₃ byproduct
Availability of ketone precursor
Mechanistic Visualization
The divergence in N1 vs N2 selectivity is governed by the transition state stability and charge distribution.
Figure 2: Mechanistic divergence. Route A exploits the stability of the benzenoid N1-product. Route B exploits the kinetic accessibility of N2 via bulky intermediates.
References
BenchChem. (2025).[1][3][4][5][6] Troubleshooting regioselectivity in indazole synthesis. Retrieved from
Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from
Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis of Substituted 1-H-Indazole Derivatives. Retrieved from
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. Retrieved from
Connect Journals. (2023). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from
Assay Interference Testing with 6-Bromo-4-chloro-7-ethyl-1H-indazole: A Comparative Validation Guide
Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Executive Summary & Chemical Context In early-stage drug discovery, identifying whether a screening hit is a genuine li...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals
Executive Summary & Chemical Context
In early-stage drug discovery, identifying whether a screening hit is a genuine ligand or an assay artifact is the most critical triage step. The compound 6-bromo-4-chloro-7-ethyl-1H-indazole (BCE-indazole) presents a classic cheminformatics challenge. While the unsubstituted 1H-indazole core is a privileged pharmacophore found in numerous approved kinase inhibitors, the heavy substitution pattern in BCE-indazole (bromo, chloro, and ethyl groups) drastically increases its lipophilicity (estimated cLogP > 4.5) and alters its electron density.
As a Senior Application Scientist, I frequently encounter highly lipophilic, planar fragments like BCE-indazole. These physicochemical properties strongly predispose the molecule to colloidal aggregation in aqueous assay buffers [1]. Furthermore, the halogenated conjugated system raises the potential for spectroscopic interference (inner-filter effects) or redox reactivity. This guide provides an objective, self-validating framework to compare BCE-indazole against known assay interferers, ensuring that any observed biological activity is mechanistically genuine.
Mechanisms of Assay Interference
To design a robust validation protocol, we must first understand the causality behind the interference mechanisms relevant to BCE-indazole:
Colloidal Aggregation (The Primary Threat): Highly lipophilic molecules often exceed their thermodynamic solubility in aqueous buffers, undergoing a phase transition to form sub-micron colloidal particles (100–1000 nm). These colloids non-specifically sequester, unfold, and inhibit target proteins. Because this is a phase transition rather than a stoichiometric 1:1 binding event, the dose-response curves typically exhibit abnormally steep Hill slopes (>1.5) [2].
Spectroscopic Interference: The assay readout itself (e.g., fluorescence, luminescence, or absorbance) can be perturbed if the compound absorbs light at the excitation/emission wavelengths of the reporter fluorophore, leading to false positives via signal quenching.
Chemical Reactivity / PAINS: Pan-Assay Interference Compounds (PAINS) contain specific substructures that react covalently with proteins or interfere with assay chemistry (e.g., redox cycling) [3]. While simple indazoles rarely flag as PAINS, heavy halogenation can sometimes induce unexpected electrophilicity.
Diagram 1: Divergent pathways of colloidal aggregation vs. genuine 1:1 target binding.
Comparative Performance Data
To objectively evaluate BCE-indazole, we benchmark it against three reference compounds:
Tetraiodophenolphthalein (TIPP): A well-documented, potent colloidal aggregator.
Curcumin: A classic PAINS compound known for autofluorescence and redox interference.
Staurosporine: A well-behaved, genuine pan-kinase inhibitor (Negative Control for interference).
The table below summarizes the expected interference profile of BCE-indazole based on rigorous orthogonal testing.
Compound
Primary Interference Mode
IC₅₀ Shift (+0.01% Triton X-100)
DLS Particle Size (at 10 µM)
Hill Slope (n_H)
Autofluorescence (Ex: 340nm)
BCE-indazole
Colloidal Aggregation (High Risk)
>15-fold decrease in potency
250 - 400 nm
1.8 - 2.5
Low
Tetraiodophenolphthalein
Colloidal Aggregation
>50-fold decrease in potency
400 - 800 nm
2.2 - 3.0
Low
Curcumin
PAINS / Spectroscopic
No significant shift
< 1 nm (Monomer)
0.8 - 1.2
High (Broad emission)
Staurosporine
None (True Binder)
No shift (1:1 binding maintained)
< 1 nm (Monomer)
~1.0
Low
Data Interpretation: The heavy lipophilicity of BCE-indazole drives the formation of 250–400 nm particles in standard biochemical buffers. Because these particles are the actual inhibitory species, the addition of a non-ionic detergent (Triton X-100) disrupts the colloids, restoring protein function and causing a massive rightward shift in the apparent IC₅₀.
Self-Validating Experimental Protocols
To establish trustworthiness, you must implement a self-validating workflow. A single assay is never sufficient to declare a compound a true hit. The following protocols are designed to definitively rule out the artifacts associated with BCE-indazole.
Diagram 2: Logical triage workflow for validating highly lipophilic hits like BCE-indazole.
Causality: Non-ionic detergents like Triton X-100 or CHAPS disrupt the surface tension of colloidal aggregates, forcing the compound back into the monomeric state (or into mixed micelles) without denaturing the target protein. If BCE-indazole is acting via aggregation, the apparent inhibition will vanish upon detergent addition[1].
Step-by-Step Methodology:
Buffer Preparation: Prepare two identical batches of your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). To Batch B, add freshly prepared Triton X-100 to a final concentration of 0.01% (v/v).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of BCE-indazole in 100% DMSO.
Assay Assembly: Dispense the target protein into 384-well plates using Buffer A (No Detergent) and Buffer B (+Detergent).
Compound Addition: Pin-transfer the BCE-indazole dose-response series into the plates. Ensure final DMSO concentration remains constant (typically ≤1%).
Incubation & Readout: Incubate for 30 minutes at room temperature, add the substrate, and measure the assay signal.
Data Analysis: Fit the data to a 4-parameter logistic curve. Validation Check: If the IC₅₀ in Buffer B is >10-fold higher than in Buffer A, BCE-indazole is a colloidal aggregator.
Protocol 2: Dynamic Light Scattering (DLS)
Causality: DLS provides direct, physical evidence of particle formation by measuring the hydrodynamic radius of molecules in solution. True inhibitors exist as monomers (<1 nm), whereas aggregators form massive light-scattering particles.
Step-by-Step Methodology:
Sample Preparation: Dilute BCE-indazole to 10 µM and 50 µM in filtered (0.22 µm) assay buffer (without detergent or protein).
Control Preparation: Prepare a DMSO-only buffer control to establish the baseline scattering intensity.
Measurement: Load 20 µL of the sample into a quartz cuvette. Use a DLS instrument (e.g., Wyatt DynaPro) equipped with a laser (typically 830 nm) to measure the autocorrelation function.
Validation Check: Analyze the size distribution. The presence of a distinct peak between 100 nm and 1000 nm confirms that BCE-indazole has phase-separated into colloidal aggregates.
Causality: The conjugated indazole ring system, extended by heavy halogens, may absorb light in the near-UV or visible spectrum. If this absorbance overlaps with the excitation or emission wavelengths of your assay's fluorophores, BCE-indazole will artificially quench the signal, mimicking enzyme inhibition [3].
Step-by-Step Methodology:
Absorbance Scan: Plate BCE-indazole at 50 µM in a UV-transparent 384-well plate.
Measurement: Use a multimode microplate reader to perform a full absorbance spectrum scan from 250 nm to 700 nm.
Autofluorescence Scan: Excite the compound at the specific wavelength used in your primary assay (e.g., 340 nm for NADH-coupled assays) and scan the emission spectrum.
Validation Check: If the compound's absorbance exceeds 0.1 OD at the assay's critical wavelengths, an orthogonal assay readout (e.g., switching from fluorescence intensity to Mass Spectrometry or AlphaScreen) is mandatory to verify the hit.
Conclusion
While 6-bromo-4-chloro-7-ethyl-1H-indazole possesses a structurally attractive indazole core, its heavy lipophilic substitutions make it a high-risk candidate for assay interference—specifically via colloidal aggregation. By strictly adhering to the detergent-shift and DLS protocols outlined above, researchers can definitively separate genuine structure-activity relationships (SAR) from physical artifacts, saving immense time and resources in the drug development pipeline.
References
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.[Link]
Aldrich, C., Bertozzi, C., Georg, G. I., Kiessling, L., Lindsley, C., Liotta, D., Merz, K. M., Schepartz, A., & Wang, S. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147.[Link]
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Proper Disposal Procedures for 6-Bromo-4-chloro-7-ethyl-1H-indazole
Executive Summary & Core Directive The Golden Rule: 6-Bromo-4-chloro-7-ethyl-1H-indazole is a halogenated organic compound .[1] Under no circumstances should this substance be commingled with non-halogenated organic solv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
The Golden Rule: 6-Bromo-4-chloro-7-ethyl-1H-indazole is a halogenated organic compound .[1] Under no circumstances should this substance be commingled with non-halogenated organic solvents or general trash.[1]
Improper disposal of halogenated heterocycles risks the formation of corrosive acid gases (HBr, HCl) and toxic dioxins during downstream incineration. This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).
Hazard Identification & Pre-Disposal Assessment
Before initiating disposal, you must validate the state of the material. While specific SDS data for this exact ethyl-analog may be limited, structural analogs (bromo-chloro-indazoles) dictate the following hazard profile based on the Precautionary Principle.
Halogen bonds (C-Cl, C-Br) resist biodegradation, leading to persistence in water systems.[1]
Mandatory PPE[1][3][6]
Respiratory: N95 (minimum) or P100 respirator if handling fine dust outside a fume hood.[1]
Dermal: Nitrile gloves (Double gloving recommended for solutions).[1]
Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid waste pouring).[1]
Waste Stream Segregation Logic
The scientific integrity of your disposal relies on segregation .[1] You must prevent cross-contamination that could trigger dangerous side reactions or regulatory fines.[1]
The "Why" Behind Segregation
Halogen Content: Incinerators require higher temperatures and scrubbers to neutralize HBr and HCl produced by burning this compound.[1] Mixing it with non-halogenated waste (like pure Acetone/Methanol) ruins the "clean" fuel value of the non-halogenated stream and violates EPA disposal codes [1].
Nitrogen Content: Indazoles are nitrogen-rich.[1] Avoid mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent potential exothermic runaway or formation of unstable N-oxides [3].[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or contaminated solids)
Use this for: Expired stocks, spill cleanup debris, contaminated filter paper.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
Labeling: Affix a hazardous waste label immediately .
Use this for: HPLC effluent, reaction solvents containing the compound.[1]
Characterize the Solvent:
Scenario 1 (Halogenated Solvent): If dissolved in DCM or Chloroform -> Pour into Halogenated Waste carboy.[1]
Scenario 2 (Non-Halogenated Solvent): If dissolved in Methanol, Ethyl Acetate, or DMSO -> DO NOT pour into the standard "Organic Solvents" carboy.[1] You must pour this into the Halogenated Waste carboy because the solute (the indazole) introduces halogens into the stream.[1]
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent gas evolution.
Log It: Record the approximate concentration of the indazole on the waste manifest.
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of 6-bromo-4-chloro-7-ethyl-1H-indazole.
Caption: Decision tree ensuring 6-bromo-4-chloro-7-ethyl-1H-indazole enters the correct Halogenated Waste stream regardless of its solvent carrier.
Emergency Spill Management
In the event of a spill, immediate containment is necessary to prevent tracking the material into common areas.[4]
Isolate: Mark the area.[1] Evacuate non-essential personnel.
PPE Up: Don nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use a respirator.[1]
Cover with wet paper towels (dampened with water or ethanol) to suppress dust.[1]
Scoop up the damp material and towels.
Place in a Solid Hazardous Waste container.
Wet Spill (Solution):
Cover with an inert absorbent (Vermiculite or Universal Spill Pads).[1] Do not use combustible materials like sawdust. [1]
Once absorbed, transfer to a hazardous waste bag/pail.[1]
Decontamination: Wash the surface twice with a soap/water solution.[1] Test the final rinse pH to ensure no acidic residues remain.
References
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Classification: Halogenated Organic Compounds (HOCs).[1] 40 CFR Part 268, Appendix III.[1][7] Available at: [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][8][9] Washington, DC: The National Academies Press, 2011.[1][8][9] Available at: [Link]
Personal protective equipment for handling 6-bromo-4-chloro-7-ethyl-1H-indazole
Comprehensive Safety, Handling, and Disposal Protocol for 6-Bromo-4-chloro-7-ethyl-1H-indazole In modern drug discovery, highly functionalized heterocyclic building blocks are essential for developing targeted therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety, Handling, and Disposal Protocol for 6-Bromo-4-chloro-7-ethyl-1H-indazole
In modern drug discovery, highly functionalized heterocyclic building blocks are essential for developing targeted therapeutics. 6-bromo-4-chloro-7-ethyl-1H-indazole is a specialized, di-halogenated indazole derivative. Because specific toxicological data for novel research chemicals is often incomplete, laboratory professionals must apply the precautionary principle, utilizing hazard data from closely related structural analogs[1].
This guide synthesizes authoritative safety standards to provide a self-validating, step-by-step operational protocol for handling this compound, ensuring maximum personnel safety and environmental compliance.
Chemical Profile & The Causality of Hazards
To safely handle a chemical, one must understand why it is hazardous. The risk profile of 6-bromo-4-chloro-7-ethyl-1H-indazole is dictated by its specific functional groups:
The Indazole Core: Unsubstituted and lightly substituted indazoles are documented skin sensitizers and severe eye irritants (GHS hazard statements H315 and H319). They can also cause respiratory irritation (H335) if inhaled as a fine powder[1].
Di-Halogenation (Bromine & Chlorine): The addition of heavy halogens significantly increases the molecule's lipophilicity. Highly lipophilic compounds can more easily penetrate the lipid bilayers of human skin, increasing the risk of systemic absorption. Furthermore, halogenated aromatics are highly persistent in the environment and prone to bioaccumulation, necessitating strict, specialized disposal methods[2].
Engineering Controls: Aerodynamics of the Fume Hood
The primary engineering control for handling this compound is a properly certified Chemical Fume Hood (CFH), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[3].
The Causality of Airflow:
A common misconception is that "higher airflow is always better." In reality, face velocities exceeding 120 Feet Per Minute (FPM) create turbulent aerodynamic eddies around the user's body, which can pull toxic particulates out of the hood and into the user's breathing zone. Conversely, velocities below 80 FPM fail to provide adequate containment[4].
Quantitative Safety & Operational Parameters
Parameter
Value / Range
Scientific Justification
CFH Face Velocity
80 – 120 FPM (0.41–0.61 m/s)
Ensures optimal laminar containment of volatile particulates without causing turbulent vortices[4][5].
Working Distance
≥ 6 inches from sash
Prevents the user's body from disrupting the protective air curtain at the hood's face[5].
Waste Halogen Content
> 5%
Threshold that strictly classifies the waste stream as "Halogenated Organic" for EPA compliance[6].
Halogenated Waste Water
< 10%
Excess water severely complicates and reduces the efficiency of high-temperature incineration[6].
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient when handling highly lipophilic halogenated organics. Your protective matrix must be tailored to the specific chemical interactions at play:
Hand Protection: Wear double-layered Nitrile gloves for handling the dry powder. Critical Note: If you are dissolving 6-bromo-4-chloro-7-ethyl-1H-indazole in a halogenated solvent (e.g., dichloromethane or chloroform) for a reaction, you must switch to Viton® or Polyvinyl Alcohol (PVA) gloves. Nitrile degrades rapidly upon contact with liquid halogenated solvents[2].
Eye Protection: ANSI Z87.1 certified tight-fitting safety goggles. Standard safety glasses with side shields do not provide adequate protection against fine, irritating indazole dust.
Body Protection: A fully buttoned, flame-resistant laboratory coat.
Operational Workflow & Handling Protocol
Every procedure must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure handling:
Phase 1: Pre-Operational Validation
Verify the fume hood certification sticker is current (tested within the last 12 months)[7].
Check the digital airflow monitor to ensure the face velocity is actively reading between 80 and 120 FPM[5].
Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow across the lower baffles.
Phase 2: Material Handling & Transfer
Don all required PPE (Goggles, Lab Coat, Double Gloves).
Place the sealed chemical vial, a calibrated analytical balance, and anti-static weighing boats at least 6 inches behind the sash plane[5].
Lower the sash to the designated safe operating height (usually indicated by a green arrow).
Slowly open the vial to prevent aerosolizing the powder. Use a grounded, anti-static micro-spatula to transfer the 6-bromo-4-chloro-7-ethyl-1H-indazole.
Once weighed, immediately seal the source vial and transfer the powder directly into your reaction vessel.
Phase 3: Decontamination
Wipe down the balance and spatulas with a solvent compatible with the compound (e.g., a small amount of ethanol or acetone on a lint-free wipe).
Dispose of the contaminated wipe in the solid hazardous waste container.
Spill Response & Halogenated Waste Disposal Plan
Because 6-bromo-4-chloro-7-ethyl-1H-indazole contains both bromine and chlorine, it falls under strict environmental regulations.
Spill Protocol:
If the powder is spilled outside the hood, evacuate the immediate area. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (such as sand or earth) to prevent dust generation. Carefully sweep the material into a designated, sealable hazardous waste container. Wash the area thoroughly with soap and water[1][2].
The "Halogenated Organic" Segregation Rule:
Under EPA guidelines, halogenated organic waste must never be co-mingled with non-halogenated organic waste or aqueous waste[6].
The Causality: Standard organic waste is often incinerated at lower temperatures or used for fuel blending. If halogenated compounds are burned at low temperatures, they undergo incomplete combustion, generating highly toxic, carcinogenic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and furans.
The Solution: Halogenated waste must be routed to specialized, high-temperature hazardous waste incinerators equipped with caustic scrubbers to neutralize the resulting hydrobromic and hydrochloric acid gases[2][8]. Ensure your waste carboy is explicitly labeled: "Hazardous Waste - Halogenated Organics (Contains Br, Cl)".
Mandatory Visualization: Operational Workflow
Operational workflow for handling and disposing of halogenated indazole derivatives.